5,6-Difluoropyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30332-72-0 |
|---|---|
Molecular Formula |
C5H3F2NO |
Molecular Weight |
131.08 g/mol |
IUPAC Name |
5,6-difluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI Key |
VKLJZMCRWFJVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties of 5,6-Difluoropyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its isomers and structurally related fluorinated pyridines to provide a predictive and comparative analysis of its characteristics. All quantitative data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.
Physicochemical Properties
Table 1: Physicochemical Properties of Fluorinated Pyridine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 2-Amino-3,5-difluoropyridine | C₅H₄F₂N₂ | 130.10 | 55-57 | 155.8 (at 760 mmHg) | [1] |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | N/A | [2] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | 124.5 (at 743 mmHg) | [3] |
| 5-Fluoro-2-hydroxypyridine | C₅H₄FNO | 113.09 | N/A | N/A | [4] |
| 2,6-Diamino-3,5-difluoropyridine | C₅H₅F₂N₃ | 145.11 | N/A | N/A | [5][6] |
Note: "N/A" indicates that the data was not available in the searched literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of novel compounds. While specific spectra for this compound are not published, the expected spectral features can be predicted based on analogous structures.
Table 2: Predicted and Observed Spectral Data for Fluorinated Pyridines
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) | IR (cm-1) |
| This compound (Predicted) | Aromatic protons would exhibit complex splitting patterns due to H-F and F-F coupling. The OH proton signal would be broad and its chemical shift dependent on solvent and concentration. | Carbons attached to fluorine would show large C-F coupling constants. The carbon bearing the hydroxyl group would be significantly deshielded. | Two distinct fluorine signals are expected, with coupling between them. | Characteristic bands for O-H stretching (broad, ~3200-3600), C=C and C=N stretching in the aromatic region (~1400-1600), and strong C-F stretching (~1000-1300). |
| 2-Amino-3,5-difluoropyridine | The 1H NMR spectrum would show distinct signals for the aromatic protons and the amino protons.[1] | The carbon atoms attached to fluorine and the amino group would have characteristic chemical shifts and coupling constants.[1] | Two distinct signals are expected for the two fluorine atoms.[1] | Expected to show N-H stretching (3300-3500), N-H bending, C=C/C=N stretching, and C-F stretching bands.[1] |
| 2,6-Difluoropyridine | The 1H NMR spectrum has been reported.[7] | 13C NMR data is available in the literature. | 19F NMR data has been reported. | The IR spectrum would be dominated by aromatic ring vibrations and strong C-F stretching bands. |
Chemical Reactivity and Synthesis
The reactivity of 5,6-Difluoropyrin-2-ol will be dictated by the electron-withdrawing nature of the fluorine atoms and the pyridinone tautomerism. Nucleophilic substitution at the fluorine-bearing carbons is a likely reaction pathway.
General Reactivity of Fluorinated Pyridines
Fluorinated pyridines are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. The positions most activated towards nucleophilic attack are typically ortho and para to the ring nitrogen and are further activated by other electron-withdrawing groups.
Synthesis of Related Compounds
While a specific protocol for this compound is not available, the synthesis of related fluorinated pyridines often involves fluorination of the corresponding chlorinated precursors or nucleophilic substitution on polyfluorinated pyridines.
Experimental Protocol: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine
A common method for the synthesis of 2,6-difluoropyridine involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[8]
-
Reactants: 2,6-dichloropyridine, anhydrous potassium fluoride.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride in DMSO is heated to a temperature range of 180-190°C. The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.
-
Yield: Distilled yields of up to 96.3% have been reported.[8]
Logical Relationship: Synthesis of Difluoropyridines
Caption: General workflow for the synthesis of difluoropyridines via halogen exchange.
Applications in Drug Development
Pyridine scaffolds are prevalent in medicinal chemistry. The introduction of fluorine atoms can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While this compound is not directly cited in drug development literature, its structural motifs are of interest. For instance, fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals.
Experimental Workflow: General Drug Discovery Process
Caption: A simplified workflow of the modern drug discovery and development process.
Conclusion
While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust, data-driven overview of its predicted chemical properties based on the known characteristics of its isomers and other fluorinated pyridines. The provided tables, protocols, and diagrams offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling a more informed approach to the synthesis and application of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 4. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]
- 6. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
In-depth Technical Guide: 3,5-Difluoro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The persistent challenge in identifying the chemical properties and synthesis pathways for 5,6-Difluoropyridin-2-ol has led to a necessary pivot in our research focus. Extensive database searches have yielded no definitive CAS number or substantial experimental data for this specific isomer. This suggests that this compound is either a novel compound with limited public documentation or is described under a less common nomenclature.
In light of this, this technical guide will instead provide a comprehensive overview of a closely related and well-documented isomer: 3,5-Difluoro-1H-pyridin-2-one . This compound shares key structural features with the original topic of interest and is of significant relevance to researchers in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for those working with fluorinated pyridine scaffolds.
Core Compound Identification
Chemical Name: 3,5-Difluoro-1H-pyridin-2-one
CAS Number: 914482-23-8[1]
Molecular Formula: C₅H₃F₂NO[1]
Structure:
Chemical Structure of 3,5-Difluoro-1H-pyridin-2-one.
Physicochemical Properties
While specific experimental data for 3,5-Difluoro-1H-pyridin-2-one is not extensively available in the public domain, the physicochemical properties can be predicted based on its structure and data from related compounds. The presence of two fluorine atoms significantly influences the molecule's electronics and lipophilicity.
| Property | Predicted Value/Information | Source |
| Molecular Weight | 131.08 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General knowledge of similar small molecules |
| Solubility | Expected to have moderate solubility in organic solvents | General knowledge of pyridinones |
| Acidity (pKa) | The N-H proton is expected to be weakly acidic | General knowledge of pyridinones |
| Lipophilicity (LogP) | The fluorine atoms will increase lipophilicity compared to the non-fluorinated parent compound | General knowledge of fluorine in medicinal chemistry |
Synthesis and Experimental Protocols
One general method for the synthesis of substituted pyridin-2(1H)-ones involves the following logical steps:
General Synthetic Workflow for Pyridin-2-ones.
A more specific, though not directly verified for the 3,5-difluoro isomer, experimental protocol for a related compound synthesis is as follows:
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling
This method describes the synthesis of 3-fluoropyridines and involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by cyclization.[2]
-
Materials: α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃ (photocatalyst), PPh₃, propylene oxide, MeCN (acetonitrile), ammonium acetate.
-
Procedure:
-
A reaction tube is charged with the α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃, PPh₃, and propylene oxide in acetonitrile.
-
The mixture is irradiated with a blue LED for a specified time.
-
Ammonium acetate is added to the reaction mixture.
-
The mixture is heated to facilitate cyclization into the pyridine ring.
-
The product is isolated and purified, typically by column chromatography.
-
Biological Activity and Applications in Drug Development
Fluorinated pyridines and pyridinones are privileged scaffolds in medicinal chemistry due to their favorable metabolic stability, binding affinity, and bioavailability. While specific biological data for 3,5-Difluoro-1H-pyridin-2-one is sparse in the available literature, the structural motif is present in compounds with a wide range of biological activities.
Potential Therapeutic Areas:
-
Oncology: Pyridinone derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[3]
-
Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal agents.
-
Neuroscience: Substituted pyridines have been explored for their activity on CNS targets.
The logical relationship for the role of such compounds in drug discovery can be visualized as follows:
Role of Scaffolds in Drug Discovery.
Conclusion and Future Directions
3,5-Difluoro-1H-pyridin-2-one represents a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The lack of extensive public data presents an opportunity for further research to elucidate its synthesis, properties, and biological activity. Future work should focus on developing and publishing a robust synthetic protocol, characterizing its physicochemical properties through experimental means, and screening it against a variety of biological targets to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding and application of fluorinated heterocyclic compounds in drug discovery and beyond.
References
An In-Depth Technical Guide to the Synthesis of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic approaches toward 5,6-Difluoropyridin-2-ol, a valuable fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, established synthetic protocol in publicly available literature, this document outlines plausible synthetic pathways based on established organic chemistry principles and analogous reactions reported for similar compounds. The guide details proposed reaction schemes, necessary starting materials, and general experimental considerations.
Introduction
Fluorinated pyridines are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. This compound, and its tautomer 5,6-difluoro-2-pyridone, are of particular interest as scaffolds for the synthesis of novel bioactive molecules. This guide explores potential synthetic routes to this target compound, providing a foundation for further research and development.
Proposed Synthetic Pathways
Three primary synthetic strategies are proposed for the synthesis of this compound:
-
Diazotization of 2-Amino-5,6-difluoropyridine followed by Hydrolysis: This is a classic and often effective method for the conversion of an amino group on an aromatic ring to a hydroxyl group.
-
Direct Electrophilic Fluorination of a Pyridin-2-ol Precursor: This approach involves the direct introduction of fluorine atoms onto a pre-existing pyridin-2-ol scaffold.
-
Selective Hydrolysis of a Polyfluorinated Pyridine: This strategy relies on the differential reactivity of fluorine atoms on a polyfluorinated pyridine ring towards nucleophilic substitution.
The following sections will delve into the details of each proposed pathway.
Pathway 1: Diazotization of 2-Amino-5,6-difluoropyridine
This is arguably the most promising and logical route to this compound. The overall transformation involves two key steps: the synthesis of the requisite aminopyridine precursor and its subsequent conversion to the desired pyridin-2-ol.
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start -> intermediate [label="Amination"];
intermediate -> diazonium [label="Diazotization\n(NaNO2, H+)"];
diazonium -> product [label="Hydrolysis\n(H2O, Δ)"];
}
Caption: Proposed synthesis via direct electrophilic fluorination.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve pyridin-2(1H)-one in a suitable solvent, such as acetonitrile or a fluorinated solvent.
-
Fluorination: Add a powerful electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), to the solution. The reaction may require a catalyst, such as a Lewis acid, to enhance the reactivity.
-
Reaction Conditions: The reaction would likely be carried out at room temperature or with gentle heating. Controlling the stoichiometry of the fluorinating agent would be critical to achieve difluorination.
-
Work-up and Purification: The reaction mixture would be quenched, and the product extracted. Purification via column chromatography would be essential to separate the desired product from starting material and mono-fluorinated byproducts.
Quantitative Data (Anticipated):
Parameter Expected Value Yield 10-30% (highly variable) Purity >95% (after extensive purification) Reaction Time 24-48 hours
Challenges: Achieving high regioselectivity for the introduction of two fluorine atoms at the 5 and 6 positions would be a significant challenge. A mixture of isomers is highly probable.
Pathway 3: Selective Hydrolysis of a Polyfluorinated Pyridine
This approach leverages the different reactivities of fluorine atoms on a highly fluorinated pyridine ring towards nucleophilic attack.
```dot
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start -> product [label="Selective Hydrolysis\n(e.g., NaOH, controlled conditions)"];
}
An In-depth Technical Guide to 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
| Property | Value | Citation |
| Molecular Formula | C₅H₃F₂NO | (theoretically derived) |
| Molecular Weight | ~131.08 g/mol | (theoretically derived) |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 5,6-Difluoropyridin-2-ol are not widely published, a general approach can be inferred from the synthesis of analogous fluorinated pyridinols. A common method involves the nucleophilic substitution of a suitable precursor, such as a polychlorinated or polyfluorinated pyridine, followed by hydrolysis.
Hypothetical Synthesis Workflow:
A potential synthetic route could involve the hydrolysis of a 2-amino-5,6-difluoropyridine precursor. This process would likely be carried out under acidic or basic conditions at elevated temperatures. The workflow for such a synthesis and subsequent purification is outlined below.
Caption: Hypothetical workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the broader class of fluorinated pyridines and pyridones are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. Fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.
Derivatives of pyridin-2-ol have been investigated for a range of biological activities, including as inhibitors of various enzymes and as ligands for receptors. The specific effects of 5,6-difluoro substitution would need to be determined through experimental screening.
Potential Signaling Pathway Involvement:
Given the structural similarities to other biologically active heterocyclic compounds, this compound could potentially interact with various signaling pathways. A logical workflow for investigating such interactions would begin with high-throughput screening against a panel of common drug targets.
Caption: Logical workflow for identifying biological targets of this compound.
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Difluoropyridin-2-ol. This fluorinated pyridin-2-one derivative is of significant interest in medicinal chemistry due to the prevalence of the pyridin-2-one scaffold in pharmaceuticals and the unique properties imparted by fluorine substitution, such as enhanced metabolic stability and binding affinity. This document outlines the predicted spectroscopic and crystallographic characteristics of this compound, supported by data from analogous compounds, and provides detailed experimental protocols for its characterization.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental data for this compound, the following spectroscopic data are predicted based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally related compounds.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~11-13 | br s | - | N-H (enol) / O-H (keto) |
| ¹H | ~7.0-7.4 | dd | ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-4 | H-3 |
| ¹H | ~6.3-6.7 | dd | ³J(H,H) ≈ 7-9, ³J(H,F) ≈ 8-10 | H-4 |
| ¹³C | ~160-165 | d | ²J(C,F) ≈ 15-25 | C-2 |
| ¹³C | ~105-110 | d | ²J(C,F) ≈ 15-25 | C-3 |
| ¹³C | ~125-130 | d | ³J(C,F) ≈ 5-10 | C-4 |
| ¹³C | ~140-145 (dd) | d | ¹J(C,F) ≈ 230-250, ²J(C,F) ≈ 10-20 | C-5 |
| ¹³C | ~150-155 (dd) | d | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 | C-6 |
| ¹⁹F | ~-130 to -140 | d | ⁴J(F,F) ≈ 15-25 | F-6 |
| ¹⁹F | ~-150 to -160 | d | ⁴J(F,F) ≈ 15-25 | F-5 |
Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predictions are based on data for similar fluorinated pyridines and pyridinones.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-2800 | Broad | O-H / N-H stretch (hydrogen-bonded) |
| 1650-1680 | Strong | C=O stretch (amide I) |
| 1600-1620 | Medium | C=C stretch |
| 1450-1500 | Medium | Aromatic ring stretch |
| 1200-1300 | Strong | C-F stretch |
| 1000-1100 | Strong | C-F stretch |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 103 | 40-60 | [M - CO]⁺ |
| 84 | 20-40 | [M - CO - F]⁺ |
| 75 | 30-50 | [M - 2CO]⁺ or [C₄H₂FN]⁺ |
Synthesis and Crystallography
Proposed Synthesis
A plausible synthetic route to this compound could involve the hydrolysis of a corresponding 2-amino-5,6-difluoropyridine precursor. This approach is analogous to the synthesis of other hydroxypyridines.
Caption: Proposed synthetic pathway to this compound.
Predicted Crystallographic Properties
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. It is anticipated that this compound would crystallize in a centrosymmetric space group, with the planar pyridinone rings forming hydrogen-bonded dimers or chains through the N-H and C=O functionalities. The fluorine atoms would likely participate in weak C-H···F and F···F intermolecular interactions, influencing the crystal packing.
Experimental Protocols
The following are detailed protocols for the key analytical techniques required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -50 to -200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-256.
Caption: Workflow for NMR-based structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 40-500 amu.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The structural elucidation of this compound is a critical step in understanding its chemical properties and potential applications. This guide provides a framework for its characterization, combining predictive data with detailed experimental protocols. The synergistic application of NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction, will enable a comprehensive and unambiguous determination of its molecular structure. This foundational knowledge is paramount for its further development in various scientific and industrial fields.
Spectroscopic Data for 5,6-Difluoropyridin-2-ol: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5,6-Difluoropyridin-2-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-3, H-4) ≈ 8-9, J(H-3, F-5) ≈ 1-2 |
| H-4 | 7.4 - 7.8 | Doublet of doublets (dd) | J(H-4, H-3) ≈ 8-9, J(H-4, F-5) ≈ 5-6 |
| OH | 9.0 - 12.0 | Broad singlet | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | Doublet (d) | J(C-2, F-6) ≈ 10-15 |
| C-3 | 110 - 115 | Singlet (or very small d) | - |
| C-4 | 135 - 140 | Doublet (d) | J(C-4, F-5) ≈ 5-10 |
| C-5 | 145 - 150 | Doublet of doublets (dd) | J(C-5, F-5) ≈ 230-250, J(C-5, F-6) ≈ 15-20 |
| C-6 | 150 - 155 | Doublet of doublets (dd) | J(C-6, F-6) ≈ 240-260, J(C-6, F-5) ≈ 10-15 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted F-F Coupling Constant (J, Hz) |
| F-5 | -130 to -140 | Doublet (d) | J(F-5, F-6) ≈ 20-25 |
| F-6 | -80 to -90 | Doublet (d) | J(F-6, F-5) ≈ 20-25 |
Reference: CFCl₃ at 0 ppm. Solvent: DMSO-d₆
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (intramolecular H-bond) | 3200 - 2800 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=C, C=N stretch (aromatic ring) | 1650 - 1450 | Medium to Strong |
| C-F stretch | 1250 - 1000 | Strong |
| O-H bend | 1440 - 1395 | Medium |
| C-H bend (out-of-plane) | 900 - 690 | Medium to Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 147.02 | Molecular ion |
| [M-CO]⁺ | 119.02 | Loss of carbon monoxide |
| [M-HCN]⁺ | 120.02 | Loss of hydrogen cyanide |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
¹⁹F NMR Acquisition:
-
Switch the probe to the fluorine channel.
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling can be applied to simplify the spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: -250 to 50 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 64-256
-
-
Reference the spectrum to an external standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.
-
The molecules are ionized in the EI source.
-
Typical EI parameters:
-
Electron energy: 70 eV
-
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel fluorinated pyridine derivative like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Navigating the Unseen: A Technical Guide to the Safe Handling of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel fluorinated pyridines like 5,6-Difluoropyridin-2-ol are instrumental in the synthesis of new chemical entities. However, their unique reactivity and potential biological activity necessitate a thorough understanding of their safety and handling protocols. This technical guide provides an in-depth overview of the safety considerations for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.
Physicochemical and Toxicological Profile
Table 1: Physicochemical Properties of Analogous Fluorinated Pyridines
| Property | 2,6-Difluoropyridine[2] | 2,5-Difluoropyridine[3] | 2-Amino-5-fluoropyridine | 2-Amino-3,5-difluoropyridine[4] |
| CAS Number | 1513-65-1 | 84476-99-3 | 21717-96-4 | 732306-31-9 |
| Molecular Formula | C5H3F2N | C5H3F2N | C5H4FN2 | C5H4F2N2 |
| Molecular Weight | 115.08 g/mol | 115.08 g/mol | 112.11 g/mol | 130.1 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] | Liquid | Solid | Solid |
| Boiling Point | 124.5 °C @ 743 mmHg[2] | Not available | Not available | Not available |
| Melting Point | Not available | Not available | 93 - 97 °C | 55 - 57 °C[4] |
| Flash Point | 33 °C (closed cup) | 24 °C (closed cup) | Not available | Not available |
| Density | 1.268 g/mL at 25 °C[2] | 1.274 g/mL at 25 °C | Not available | Not available |
Table 2: Summary of Toxicological Hazards of Analogous Fluorinated Pyridines
| Hazard | 2,6-Difluoropyridine | 2-Amino-5-fluoropyridine[5] | 2-Amino-3,5-difluoropyridine[4] | 4-Amino-3,5-dichloro-2,6-difluoropyridine[6] |
| Acute Oral Toxicity | Not specified, but generally harmful if swallowed for this class. | Category 4 (Harmful if swallowed) | Harmful if swallowed[4] | Harmful if swallowed |
| Acute Dermal Toxicity | Not specified, but generally harmful in contact with skin for this class. | Category 4 (Harmful in contact with skin) | Harmful in contact with skin[4] | Harmful in contact with skin |
| Acute Inhalation Toxicity | Not specified, but may cause respiratory irritation. | Category 4 (Harmful if inhaled) | Harmful if inhaled[4] | Not specified |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation)[4] | Not specified |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation)[4] | Not specified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system)[4] | Not specified |
Based on this data, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin, eye, and respiratory irritation.
Hazard Identification and Classification
Given the toxicological profiles of similar compounds, this compound should be handled as a hazardous substance. The following GHS hazard classifications should be provisionally assigned:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: PPE protocol before handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[8]
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If the potential for aerosolization exists or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.[8]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust or vapors.[7] Use non-sparking tools and ensure proper grounding to prevent static discharge, especially if the compound is flammable.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures
A clear and practiced emergency response plan is critical.
Caption: First aid procedures for exposure to this compound.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
In Case of Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Spill and Waste Disposal
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response
Caption: Protocol for responding to a this compound spill.
-
Personal Precautions: Evacuate personnel from the area.[9] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.
-
Containment and Cleanup: For solid spills, carefully sweep up and place into a suitable, closed container for disposal, avoiding dust formation.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[8] Do not allow the chemical to enter drains.[9]
Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Reactivity and Stability
-
Chemical Stability: Assumed to be stable under normal storage conditions.
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[8] Also, avoid the formation of dust.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6][8]
This guide provides a comprehensive framework for the safe handling of this compound. By treating this compound with the precautions outlined for its structural analogs, researchers can mitigate risks and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 3. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.ch [fishersci.ch]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
Synthesis of 5,6-Difluoropyridin-2-ol: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of 5,6-Difluoropyridin-2-ol, a valuable fluorinated building block in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into heterocyclic scaffolds can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability. This document outlines the primary synthetic strategies, details the necessary starting materials, and provides experimental protocols for key transformations, offering a comprehensive resource for researchers in the field.
Introduction
This compound, also known as 5,6-difluoro-2(1H)-pyridone, is a key intermediate for the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring two vicinal fluorine atoms adjacent to a hydroxyl group on a pyridine ring, presents both synthetic challenges and opportunities for molecular design. This guide focuses on the viable synthetic pathways to access this important molecule, with a particular emphasis on the selection of appropriate starting materials.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most plausible routes involve either the introduction of fluorine atoms onto a pre-existing pyridin-2-ol scaffold or the formation of the pyridin-2-ol moiety after the difluorinated pyridine ring has been constructed. The key strategies are:
-
Halogen Exchange (Halex) Reaction: This is a widely used method for the synthesis of fluorinated aromatic compounds, where chloro or bromo substituents are displaced by fluoride ions.
-
From Amino Pyridines: Conversion of an amino group to a hydroxyl group via diazotization followed by hydrolysis is a classic transformation that can be applied to a difluorinated aminopyridine precursor.
-
From Methoxy Pyridines: The demethylation of a methoxy group to a hydroxyl group provides a reliable method to unmask the final pyridinol functionality.
The following sections will detail the starting materials and experimental considerations for each of these approaches.
Route 1: Halogen Exchange from Dichloropyridin-2-ol
This approach is one of the most direct methods, leveraging the well-established halogen exchange (Halex) reaction. The key starting material for this route is 5,6-dichloropyridin-2-ol.
Starting Material: 5,6-Dichloropyridin-2-ol
The synthesis of 5,6-dichloropyridin-2-ol can be envisioned starting from commercially available precursors such as 2-aminopyridine. A potential, though not explicitly documented, synthetic sequence is outlined below.
Logical Synthesis Workflow for 5,6-Dichloropyridin-2-ol
Caption: Proposed synthesis of 5,6-Dichloropyridin-2-ol.
Experimental Protocol: Halogen Exchange Reaction
The conversion of 5,6-dichloropyridin-2-ol to this compound would involve a nucleophilic aromatic substitution using a fluoride source.
Reaction Scheme:
Caption: Halogen exchange reaction for this compound synthesis.
Methodology:
-
To a stirred suspension of anhydrous potassium fluoride (or cesium fluoride) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add 5,6-dichloropyridin-2-ol.
-
The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) and stirred for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous phase is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 5,6-Dichloropyridin-2-ol |
| Reagents | KF, DMSO |
| Temperature | 180-220 °C |
| Reaction Time | 8-24 hours |
| Yield | 40-70% (estimated) |
Route 2: From 2-Amino-5,6-difluoropyridine
This synthetic route involves the initial synthesis of 2-amino-5,6-difluoropyridine, followed by the conversion of the amino group to a hydroxyl group.
Starting Material: 2-Amino-5,6-difluoropyridine
The synthesis of 2-amino-5,6-difluoropyridine is a key challenge in this route. A potential starting point could be a suitably substituted pyridine that can undergo both amination and fluorination. A plausible, though challenging, precursor would be 2,5,6-trichloropyridine.
Logical Synthesis Workflow for 2-Amino-5,6-difluoropyridine
Caption: Proposed synthesis of 2-Amino-5,6-difluoropyridine.
Experimental Protocol: Diazotization and Hydrolysis
The conversion of the amino group to a hydroxyl group is a well-established two-step, one-pot procedure.
Reaction Scheme:
Caption: Conversion of 2-Amino-5,6-difluoropyridine to this compound.
Methodology:
-
Dissolve 2-amino-5,6-difluoropyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux to facilitate the hydrolysis of the diazonium salt.
-
After the evolution of nitrogen gas ceases, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 2-Amino-5,6-difluoropyridine |
| Reagents | NaNO₂, H₂SO₄, H₂O |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Yield | 50-80% (estimated) |
Route 3: From 2-Methoxy-5,6-difluoropyridine
This route involves the synthesis of a methoxy-protected precursor, followed by a final deprotection step to reveal the hydroxyl group.
Starting Material: 2-Methoxy-5,6-difluoropyridine
The synthesis of 2-methoxy-5,6-difluoropyridine would likely start from a precursor such as 2-methoxy-5,6-dichloropyridine, which would then undergo a halogen exchange reaction as described in Route 1.
Experimental Protocol: Demethylation
The cleavage of the methyl ether to afford the pyridinol is a common transformation.
Reaction Scheme:
Caption: Demethylation to form this compound.
Methodology:
-
Dissolve 2-methoxy-5,6-difluoropyridine in a suitable solvent.
-
Add a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr₃).
-
The reaction is typically heated to reflux for several hours.
-
After completion, the reaction is quenched, and the product is isolated by extraction and purified by standard methods.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 2-Methoxy-5,6-difluoropyridine |
| Reagents | 48% HBr |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Yield | >80% (estimated) |
Conclusion
The synthesis of this compound is a challenging yet achievable goal for medicinal and synthetic chemists. The choice of the synthetic route will largely depend on the availability and cost of the starting materials. The halogen exchange reaction on a pre-functionalized pyridin-2-ol appears to be a highly viable strategy, provided that the dichlorinated precursor can be efficiently synthesized. The routes involving aminopyridine hydrolysis or methoxypyridine deprotection offer alternative pathways that may be advantageous depending on the specific synthetic context. This guide provides a foundational understanding of the key starting materials and synthetic transformations required to access this important fluorinated building block, enabling further research and development in the creation of novel chemical entities.
Reactivity of the 5,6-Difluoropyridin-2-ol ring system
An In-depth Technical Guide to the Reactivity of the 5,6-Difluoropyridin-2-ol Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical reactivity of the this compound ring system. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related fluorinated pyridines and 2-pyridone systems to project its reactivity profile. This core is of significant interest in medicinal chemistry, combining the privileged 2-pyridone scaffold with the unique electronic properties of fluorine substituents.
Core Structure and Tautomerism
The this compound system exists as two principal tautomers: the hydroxy-pyridine form (enol) and the pyridin-2-one form (keto). For most 2-hydroxypyridines, the pyridone tautomer is the more stable and predominant form, particularly in the solid state and under physiological conditions. This equilibrium is fundamental to understanding the system's reactivity, as the two forms present different functional groups and electronic distributions. The strong electron-withdrawing nature of the trifluoromethyl group in 5-(trifluoromethyl)-2-pyridone, for instance, still favors the pyridone form in the solid state, suggesting that the 5,6-difluoro analogue will behave similarly.[1]
Synthesis of the 5,6-Difluoro-2-pyridone Core
A specific, optimized synthesis for 5,6-difluoro-2-pyridone is not widely reported. However, a plausible route can be designed based on established methods for synthesizing fluorinated pyridines, typically involving halogen exchange (Halex) reactions on polychlorinated precursors. A potential pathway starts from 2,3,5-trichloropyridine, proceeding through a selective fluorination followed by hydrolysis.
Experimental Protocol: Proposed Synthesis
This protocol is a hypothetical adaptation based on procedures for similar halogen exchange and hydrolysis reactions.
Step 1: Synthesis of 5-Chloro-2,3-difluoropyridine from 2,3,5-Trichloropyridine This step is adapted from a patented procedure for the synthesis of 5-chloro-2,3-difluoropyridine.[2]
-
Drying of Solvents: In a 1000 mL flask equipped with a reduced pressure distillation apparatus, add 400g of sulfolane and 400g of dimethyl sulfoxide (DMSO). Heat to 200°C under negative pressure (0.07 MPa) to reduce the water content to less than 0.05%.
-
Reaction Setup: To the dried solvent mixture, add 96g (1.66 mol) of cesium fluoride, 96g (1.66 mol) of potassium fluoride, 120g (0.67 mol) of 2,3,5-trichloropyridine, 2g of 18-crown-6 ether, and 3g of potassium carbonate at 120°C.
-
Fluorination Reaction: Heat the mixture to 145°C and maintain for 17 hours, then increase the temperature to 190°C and hold for an additional 19 hours. The product is continuously removed by distillation under a nitrogen stream as it is formed.
-
Purification: The collected distillate is purified by fractional distillation to yield 5-chloro-2,3-difluoropyridine.
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [2] |
| Fluorinating Agents | CsF, KF | [2] |
| Solvents | Sulfolane, DMSO | [2] |
| Catalyst | 18-Crown-6 | [2] |
| Temperature | 145°C → 190°C | [2] |
| Yield | ~90% | [2] |
Step 2: Hydrolysis to 5,6-Difluoro-2-pyridone This step is inferred from general knowledge of nucleophilic aromatic substitution on activated halopyridines.
-
Reaction Setup: In a sealed pressure vessel, dissolve 5-chloro-2,3-difluoropyridine in a mixture of dioxane and water (e.g., 3:1 ratio).
-
Hydrolysis: Add a strong base, such as 2-3 equivalents of sodium hydroxide. Heat the mixture to 120-150°C for 12-24 hours.
-
Workup: After cooling, neutralize the reaction mixture with an aqueous acid (e.g., HCl) to a pH of ~7.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 5,6-difluoro-2-pyridone.
Reactivity of the Ring System
The reactivity is dictated by the interplay between the electron-rich 2-pyridone core and the two strongly electron-withdrawing fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two fluorine atoms, particularly at the C6 position (ortho to the ring nitrogen), and the overall electron-deficient nature of the pyridine ring make this system highly susceptible to nucleophilic aromatic substitution.
-
Regioselectivity: Nucleophilic attack is expected to preferentially displace the fluorine atom at the C6 position. The C6 position is activated by both the adjacent ring nitrogen and the carbonyl group at C2. The fluorine at C5 is less activated.
-
Leaving Group: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings.
-
Typical Nucleophiles: Common nucleophiles such as alkoxides, thiolates, amines, and carbanions are expected to react readily.
| Reaction Type | Substrate Analogue | Nucleophile | Conditions | Yield | Reference |
| O-Arylation | Pentafluoropyridine | 3-Hydroxybenzaldehyde, K₂CO₃ | DMF, reflux | Moderate | [3] |
| Amination | 2,3,5,6-Tetrafluoropyridine | Hydrazine monohydrate | n-Propanol, reflux | - | [4] |
| Thiolation | N-pyridyl-2-pyridone | Aryl/Alkyl Disulfides | Cu(OAc)₂, Air, 120°C | up to 93% | [5] |
Electrophilic Aromatic Substitution
Electrophilic substitution on this ring system is expected to be very challenging. The two fluorine atoms are powerful deactivating groups, significantly reducing the nucleophilicity of the aromatic ring.
-
Regioselectivity: Based on the electronic nature of the 2-pyridone core, the C3 and C5 positions are the most electron-rich.[6] However, the C5 position is occupied by a fluorine atom. Therefore, any electrophilic attack would be directed to the C3 position .
-
Reaction Conditions: Extremely harsh conditions would likely be required (e.g., strong acids, high temperatures), and yields are expected to be low. Common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation are generally not feasible on highly deactivated pyridine rings.
Reactions at the N-H and C=O Groups
The pyridone tautomer offers sites for functionalization beyond the carbon framework.
-
N-Alkylation/N-Arylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or arylated. Copper-catalyzed N-arylation of 2-pyridones is a well-established method.
-
O-Alkylation/Acylation: While the pyridone form is dominant, reactions targeting the oxygen of the enol tautomer can occur, typically under specific conditions (e.g., using silver salts with alkyl halides) to give 2-alkoxypyridine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking a peptide bond.[7][8] The incorporation of fluorine atoms can further enhance drug properties by:
-
Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism.
-
Increasing Binding Affinity: Fluorine can engage in favorable interactions with protein targets.
-
Modulating pKa and Lipophilicity: These modifications can improve pharmacokinetic properties like cell permeability and bioavailability.
While no major drugs currently feature the specific 5,6-difluoro-2-pyridone core, numerous approved drugs and clinical candidates contain either a 2-pyridone or a fluorinated pyridine motif, highlighting the potential of this combined scaffold in the development of novel therapeutics, particularly in areas like oncology and antivirals.[7][8]
References
- 1. ossila.com [ossila.com]
- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 3. RhIII -Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Difluoro-2-pyridinamine | 1807159-28-9 [chemicalbook.com]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Tautomerism of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, basicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the tautomerism of 5,6-Difluoropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules.
The tautomeric equilibrium of this compound involves the interconversion between the hydroxy (enol) form and the pyridinone (keto) form. The presence of two strongly electron-withdrawing fluorine atoms at the 5- and 6-positions of the pyridine ring is expected to significantly influence the position of this equilibrium compared to the parent 2-hydroxypyridine system. Understanding and predicting this equilibrium is crucial for the rational design of drug candidates incorporating this moiety.
The Tautomeric Equilibrium
The principal tautomeric forms of this compound are the 5,6-difluoro-2-hydroxypyridine (hydroxy form) and the 5,6-difluoro-1H-pyridin-2-one (pyridinone form). The equilibrium between these two forms is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.
Influence of Fluoro-Substituents
Electron-withdrawing substituents on the pyridine ring are known to influence the tautomeric equilibrium. For halogen-substituted 2-hydroxypyridines, studies on chloro-derivatives have shown that substitution at the 5- and 6-positions tends to favor the hydroxy (lactim) tautomer in the gas phase. This effect is attributed to the inductive electron withdrawal by the halogen atoms, which stabilizes the aromatic hydroxy form. It is therefore anticipated that the potent electron-withdrawing nature of the two fluorine atoms in this compound will similarly favor the 5,6-difluoro-2-hydroxypyridine tautomer, particularly in non-polar environments.
Quantitative Data (Predicted)
Table 1: Predicted Relative Energies and Equilibrium Constants (Kt = [Pyridinone]/[Hydroxy])
| Solvent | Predicted Favored Tautomer | Predicted ΔE (Hydroxy - Pyridinone) (kcal/mol) | Predicted Kt (298 K) |
| Gas Phase | Hydroxy | -1.0 to -3.0 | < 1 |
| Cyclohexane | Hydroxy | -0.5 to -2.0 | < 1 |
| Chloroform | Hydroxy/Comparable | -0.5 to +0.5 | ~ 1 |
| Acetonitrile | Pyridinone | +1.0 to +3.0 | > 1 |
| Water | Pyridinone | +2.0 to +5.0 | >> 1 |
Table 2: Predicted 1H and 19F NMR Chemical Shifts (ppm) in a Non-polar Solvent (e.g., CDCl3)
| Tautomer | H3 | H4 | NH/OH | F5 | F6 |
| Hydroxy | ~7.0-7.2 | ~6.7-6.9 | ~9.0-11.0 | ~-140 to -150 | ~-160 to -170 |
| Pyridinone | ~6.3-6.5 | ~7.1-7.3 | ~12.0-14.0 | ~-130 to -140 | ~-150 to -160 |
Table 3: Predicted Characteristic IR Stretching Frequencies (cm-1)
| Tautomer | C=O Stretch | O-H Stretch | N-H Stretch |
| Hydroxy | - | 3400-3600 (sharp) | - |
| Pyridinone | 1650-1680 | - | 3300-3500 (broad) |
Experimental Protocols
To experimentally determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.
Synthesis of this compound and its "Fixed" Derivatives
A general synthetic approach for fluorinated pyridinols can be adapted. For instance, starting from a suitable commercially available fluorinated pyridine, such as 2,3,4,5-tetrafluoropyridine, a series of nucleophilic aromatic substitution reactions can be envisioned to introduce the hydroxyl group at the 2-position and a hydrogen at the 4-position, followed by the introduction of the second fluorine at the 6-position.
To aid in the spectroscopic analysis, the synthesis of the N-methylated (5,6-difluoro-1-methyl-1H-pyridin-2-one) and O-methylated (5,6-difluoro-2-methoxypyridine) derivatives is crucial. These "fixed" tautomers serve as reference compounds for their respective forms.
NMR Spectroscopy for Tautomer Ratio Quantification
Objective: To determine the ratio of the hydroxy and pyridinone tautomers in various solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 10 mM) in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O).
-
Data Acquisition: Acquire 1H and 19F NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify the distinct signals corresponding to each tautomer. The signals of the "fixed" N-methyl and O-methyl derivatives will be instrumental in this assignment.
-
Integrate the well-resolved signals of a corresponding proton or fluorine in both tautomeric forms.
-
Calculate the molar ratio of the two tautomers from the ratio of the integrals. The equilibrium constant, Kt, can then be determined.
-
UV-Vis Spectroscopy for Equilibrium Constant Determination
Objective: To determine the tautomeric equilibrium constant in different solvents.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in various solvents of interest (e.g., cyclohexane, acetonitrile, water). Also, prepare solutions of the "fixed" N-methyl and O-methyl derivatives in the same solvents.
-
Data Acquisition: Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
The spectra of the "fixed" derivatives will provide the characteristic absorption profiles (λmax and molar absorptivity, ε) for the pure pyridinone and hydroxy forms, respectively.
-
The spectrum of the tautomeric mixture is a linear combination of the spectra of the two individual tautomers.
-
By applying the Beer-Lambert law and using the spectral data of the "fixed" derivatives, the concentration of each tautomer in the equilibrium mixture can be calculated, allowing for the determination of Kt.
-
Computational Chemistry for Energy Calculations
Objective: To calculate the relative energies of the tautomers in the gas phase and in solution to corroborate experimental findings.
Methodology:
-
Structure Optimization: Perform geometry optimizations for both the hydroxy and pyridinone tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Energy Calculation: The relative Gibbs free energy (ΔG) between the two tautomers in a given solvent can be calculated as the difference in their total electronic energies, corrected for ZPVE and thermal contributions, and including the solvation free energy.
Implications for Drug Development
The tautomeric state of this compound is a critical parameter in the design of new drug candidates. The hydroxy form presents a hydrogen bond donor (OH) and an acceptor (N), while the pyridinone form offers a hydrogen bond donor (NH) and a strong acceptor (C=O). These differences in hydrogen bonding potential will dictate the interactions of the molecule with its biological target.
Furthermore, the lipophilicity (logP) of the two tautomers is expected to differ, with the more polar pyridinone form generally exhibiting lower lipophilicity. This will impact the absorption, distribution, metabolism, and excretion (ADME) properties of any drug candidate containing this scaffold. A thorough understanding and control of the tautomeric equilibrium are therefore essential for optimizing the overall pharmacological profile of molecules incorporating this compound.
Conclusion
While direct experimental data on the tautomerism of this compound is limited, a comprehensive understanding can be achieved by drawing parallels with well-studied halogenated 2-hydroxypyridine systems and employing a combination of modern spectroscopic and computational techniques. The strong electron-withdrawing fluorine substituents are predicted to favor the hydroxy tautomer in non-polar environments, while polar solvents are expected to shift the equilibrium towards the pyridinone form. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of this tautomeric system, which is of significant interest to the medicinal chemistry and drug development communities.
Determining the Solubility of 5,6-Difluoropyridin-2-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 5,6-Difluoropyridin-2-ol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols, data presentation standards, and predictive analysis based on structurally related molecules. The information herein is intended to equip researchers with the necessary tools to conduct their own solubility assessments and to understand the potential solubility characteristics of this compound in a drug discovery and development context.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The fluorine substituents can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and process chemistry.
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide provides a framework for determining and understanding its solubility.
Predicted Solubility Profile
The solubility of this compound is governed by its molecular structure, which includes a polar pyridinol core and two electron-withdrawing fluorine atoms. The presence of the hydroxyl group suggests the potential for hydrogen bonding with protic solvents. The difluoro substitution may enhance solubility in certain polar aprotic solvents while potentially decreasing it in nonpolar hydrocarbon solvents.
Based on the behavior of similar fluorinated pyridines and pyridinols, it can be hypothesized that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility is expected to be lower in less polar solvents like toluene and hexane.
Quantitative Solubility Data
As no experimental data is currently available, the following table is a template illustrating how quantitative solubility data for this compound should be presented for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions and determine the concentration of this compound from the calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.
-
The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery
Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the physical and chemical properties of fluorinated pyridinols, a heterocyclic scaffold of significant interest. We explore the profound effects of fluorination on critical drug-like properties, including acidity (pKa), lipophilicity (logP), and tautomeric equilibria. This document serves as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data into comparative tables, detailing essential experimental protocols for property determination, and illustrating key concepts through logical diagrams.
Introduction
Pyridinols, also known as hydroxypyridines, and their tautomeric pyridone forms are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms into this scaffold can dramatically alter its physicochemical profile, influencing metabolic stability, receptor binding affinity, and bioavailability.[1] Fluorine's high electronegativity and small size can modulate electronic properties, conformation, and membrane permeability, making fluorinated pyridinols highly valuable building blocks in the design of novel therapeutics.[2] Understanding the nuanced effects of fluorination is therefore critical for optimizing drug candidates.
A key characteristic of pyridinols is their existence in a tautomeric equilibrium with the corresponding pyridone form.[3][4] This equilibrium is highly sensitive to the substitution pattern on the ring and the nature of the solvent. In aqueous solutions, the pyridone tautomer is often favored, while the pyridinol form can dominate in the gas phase or non-polar solvents.[3][4][5] Fluorination can significantly influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity and overall biological activity.
Core Physicochemical Properties
The introduction of fluorine can lead to predictable and sometimes counterintuitive changes in a molecule's properties. The strong electron-withdrawing nature of fluorine is a primary driver of these modifications.
Acidity (pKa)
Fluorination has a pronounced effect on the acidity of both the pyridinium nitrogen and the hydroxyl group. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom (lowers the pKa of the conjugate acid).[1] Consequently, fluorinated pyridinols are weaker bases than their non-fluorinated counterparts. For the hydroxyl group, this electron-withdrawing effect enhances its acidity, resulting in a lower pKa.
Table 1: Comparison of pKa Values for Pyridine, Pyridinols, and Fluorinated Analogues
| Compound | pKa (Conjugate Acid of Ring Nitrogen) | pKa (Hydroxyl Group) |
|---|---|---|
| Pyridine | 5.25 | N/A |
| 3-Hydroxypyridine | 4.86 | 8.72 |
| 4-Hydroxypyridine | 3.27 | 11.09 |
| 2-Fluoro-3-hydroxypyridine | Data not available; expected to be < 4.86 | Data not available; expected to be < 8.72 |
| Perfluoropinacol | N/A | 5.95[6] |
| Nonafluoro-tert-butyl alcohol | N/A | 5.33[6] |
Note: Experimental data for many specific fluorinated pyridinols is sparse in publicly accessible literature. The values for fluorinated alcohols are included to illustrate the significant acidifying effect of fluorine on a hydroxyl group.[6][7]
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting drug absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[8] The effect of fluorine on logP is complex; while a single fluorine atom often increases lipophilicity, extensive fluorination can sometimes decrease it due to strong inductive effects and altered solvation properties.[2][9] For ionizable compounds, the distribution coefficient (logD) at a physiological pH (e.g., 7.4) is a more relevant descriptor.[8]
Table 2: Comparison of logP Values
| Compound | Calculated logP | Experimental logP |
|---|---|---|
| 3-Hydroxypyridine | 0.22 | 0.17 |
| 4-Hydroxypyridine | -1.10 | -1.43 |
| 5-Fluoro-3-pyridinamine | 0.45 | Data not available |
| Fluorinated Glibenclamide Derivatives | N/A | 1.31 - 1.69[10] |
Note: LogP values can vary based on the calculation algorithm or experimental method used. The data illustrates general trends.[10][11]
Tautomeric Equilibrium
The equilibrium between the aromatic pyridinol form and the non-aromatic but highly polar pyridone form is a defining feature of these compounds. This balance is critical as it dictates the molecule's shape, aromaticity, and hydrogen-bonding capabilities. The position of the equilibrium is influenced by the solvent, temperature, and substituent effects.[4][5] Fluorine's strong inductive effect can stabilize the pyridone form by withdrawing electron density from the ring.
Application in Drug Discovery: Ivosidenib
Fluorinated pyridines are key intermediates in the synthesis of many modern pharmaceuticals.[12] A prominent example is Ivosidenib (AG-120), a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[13][14] The synthesis of Ivosidenib utilizes fluorinated pyridine derivatives, highlighting their importance as building blocks in complex molecule assembly.[14][15]
Ivosidenib targets a mutated form of the IDH1 enzyme, which is implicated in various cancers.[16] The wild-type IDH1 enzyme plays a role in cellular metabolism and can influence the PI3K/AKT/mTOR signaling pathway.[17] Mutations in IDH1 lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes.[16][18] Inhibitors like Ivosidenib block the production of 2-HG, thereby restoring normal cellular function and halting cancer progression.[13]
The synthesis of Ivosidenib often involves a multi-component Ugi reaction followed by a Buchwald-Hartwig coupling, where a fluorinated pyridine moiety is introduced.[14][19]
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. acdlabs.com [acdlabs.com]
- 9. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. download.uni-mainz.de [download.uni-mainz.de]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. medkoo.com [medkoo.com]
- 14. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]
- 15. CN111349081A - Chiral synthesis method of Ivosidenib and intermediate thereof - Google Patents [patents.google.com]
- 16. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for 5,6-Difluoropyridin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,6-difluoropyridin-2-ol as a key building block in modern medicinal chemistry, with a particular focus on its application in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in drug discovery and development.
Application Notes: this compound as a Privileged Scaffold for Kinase Inhibitors
The 2-pyridone motif is a well-established privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor.[1][2] The introduction of fluorine atoms onto the pyridine ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[3] Specifically, the this compound moiety has emerged as a valuable starting material for the synthesis of targeted therapies, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[4][5] The development of small molecule inhibitors of IRAK4 is a promising strategy for the treatment of these conditions.
The this compound scaffold can be strategically employed to interact with key residues in the ATP-binding site of kinases like IRAK4. The fluorine substituents can modulate the electronic properties of the pyridine ring and form favorable interactions within the protein, leading to high-affinity binding.
Quantitative Data: IRAK4 Inhibitory Activity of Dihydrofuro[2,3-b]pyridine Derivatives
The following table summarizes the structure-activity relationship (SAR) of a series of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. These compounds, while not directly synthesized from this compound, feature a related di-substituted heterocyclic core and highlight the potential of such scaffolds in achieving high potency. The data is adapted from a study on novel IRAK4 inhibitors.[6]
| Compound ID | R | IRAK4 IC50 (nM)[6] |
| 16 | H | 243 |
| 21 | CH3 | 6.2 |
| 38 | (CH2)2OH | 7.3 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a key intermediate that can be utilized in the preparation of various kinase inhibitors, based on general procedures for the synthesis of related heterocyclic cores.
Protocol: Synthesis of a Dihydrofuro[2,3-b]pyridine Intermediate
This protocol describes a multi-step synthesis of a versatile dihydrofuro[2,3-b]pyridine scaffold, which is a core component of potent IRAK4 inhibitors.
Step 1: Synthesis of 2,3-dihydrofuro[2,3-b]pyridin-6-ol
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-(vinyloxy)ethan-1-ol (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuro[2,3-b]pyridin-6-ol.
Step 2: Synthesis of 6-bromo-2,3-dihydrofuro[2,3-b]pyridine
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 6-bromo-2,3-dihydrofuro[2,3-b]pyridine can be used in the next step without further purification.
Step 3: Suzuki Coupling to introduce aryl substituents
-
To a degassed solution of 6-bromo-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of dioxane and water (4:1), add potassium carbonate (3.0 eq) and Pd(PPh3)4 (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final arylated dihydrofuro[2,3-b]pyridine derivative.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Development
Caption: General workflow for inhibitor development.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5,6-Difluoropyridin-2-ol in Drug Discovery: A Detailed Overview
Introduction
5,6-Difluoropyridin-2-ol is a fluorinated heterocyclic building block that is gaining increasing attention in the field of drug discovery. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The pyridine scaffold itself is a privileged structure in medicinal chemistry, present in a wide array of approved drugs. The unique electronic properties of the difluorinated pyridinol ring make this compound a versatile starting material for the synthesis of novel therapeutic agents targeting a range of diseases, most notably in the area of kinase inhibition for cancer and neurodegenerative disorders.
Application in Kinase Inhibition
A significant application of the this compound scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.
Vaccinia-Related Kinase (VRK) 1 and 2 Inhibitors
Recent research has identified aminopyridine-based compounds as potent inhibitors of Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2). These serine/threonine kinases are implicated in cell division and have been associated with cancer and neurological disorders. The development of selective inhibitors for VRK1 and VRK2 is an active area of research.
A series of aminopyridine derivatives featuring a difluorophenol moiety have been synthesized and evaluated for their inhibitory activity against VRK1 and VRK2. While the exact starting material is a closely related bromo-substituted aminopyridine, this compound represents a key structural component and a logical precursor to this scaffold. The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups.
Quantitative Data: VRK1 and VRK2 Inhibition
| Compound ID | Target | IC50 (nM) | Kd (nM) |
| 26 | VRK1 | 150 | 190 |
| 18 | VRK2 | - | 400 |
| 5 | VRK1 | - | - |
| 1 (BI-D1870) | VRK1/2 | - | - |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Experimental Protocol: Synthesis of Aminopyridine-based VRK Inhibitors via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of N-aryl-5,6-difluoropyridin-2-amine derivatives, a core scaffold for VRK inhibitors, starting from a bromo-substituted precursor readily accessible from this compound.
Materials:
-
3-Bromo-5,6-difluoropyridin-2-amine
-
Arylboronic acid (e.g., 2,6-difluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a microwave-safe vial, combine 3-bromo-5,6-difluoropyridin-2-amine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) for the designated time (usually 30-60 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5,6-difluoropyridin-2-amine derivative.
Application in p38 MAP Kinase Inhibition
Derivatives of a structurally related scaffold, 2,6-diamino-3,5-difluoropyridine, have been identified as novel and potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] p38 MAP kinase is a key enzyme in the inflammatory response and is a therapeutic target for autoimmune diseases like rheumatoid arthritis. The 2,6-diamino-3,5-difluoropyridinyl moiety has been incorporated into various heterocyclic systems, leading to compounds with significant in vivo efficacy in animal models of arthritis.[1] This suggests that this compound, as a precursor to difluorinated aminopyridines, is a valuable scaffold for the development of anti-inflammatory agents.
Other Potential Applications
The unique reactivity of the this compound ring system opens up possibilities for its use in the synthesis of a wide range of other biologically active molecules. The hydroxyl group can be a handle for introducing various substituents through O-alkylation or O-arylation, while the pyridine nitrogen can be involved in metal coordination or quaternization. The fluorine atoms can modulate the pKa of the pyridinol and influence intermolecular interactions with biological targets. These features make it an attractive building block for the exploration of new chemical space in drug discovery programs targeting various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.
Logical Relationship of Fluorinated Pyridines in Drug Discovery
This compound is a valuable and versatile building block in modern drug discovery. Its application in the synthesis of potent and selective kinase inhibitors, particularly for VRK1, VRK2, and p38 MAP kinase, highlights its potential for developing novel therapeutics for cancer and inflammatory diseases. The straightforward incorporation of this scaffold into complex molecules using robust synthetic methodologies like the Suzuki-Miyaura coupling makes it an attractive starting point for medicinal chemists. Further exploration of the chemical space around the this compound core is likely to yield new drug candidates with improved pharmacological profiles.
References
Application Notes and Protocols for the Synthesis of 5,6-Difluoropyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties.[1][2] Among these, 5,6-Difluoropyridin-2-ol and its derivatives represent a class of compounds with potential applications in drug discovery. The presence of two fluorine atoms on the pyridine ring can significantly influence the molecule's acidity, lipophilicity, and interactions with biological targets. These characteristics make them attractive building blocks for the synthesis of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, targeting researchers and professionals in the field of drug development.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the difluorinated pyridine ring followed by the introduction of the hydroxyl group at the 2-position. A plausible and efficient synthetic route commences with a commercially available dichloropyridine precursor, followed by fluorination, amination, and a final diazotization-hydrolysis step.
A key challenge in the synthesis of fluorinated pyridines is the regioselective introduction of fluorine atoms. Halogen exchange reactions, particularly using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent, are commonly employed for this transformation.[3] The subsequent introduction of an amino group, a precursor to the desired hydroxyl group, can be achieved through nucleophilic aromatic substitution. Finally, the conversion of the amino group to a hydroxyl group via diazotization provides a reliable method to obtain the target pyridin-2-ol.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-difluoropyridine
This protocol outlines a potential multi-step synthesis of the key intermediate, 2-amino-5,6-difluoropyridine, starting from 2,3-dichloropyridine.
Step 1: Fluorination of 2,3-Dichloropyridine to 2,3-Difluoropyridine
This step involves a halogen exchange reaction.
-
Materials: 2,3-Dichloropyridine, Spray-dried Potassium Fluoride (KF), Sulfolane (anhydrous), Nitrogen gas.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloropyridine and anhydrous sulfolane.
-
Add spray-dried potassium fluoride (a molar excess is typically required).
-
Heat the reaction mixture to a high temperature (e.g., 200-240 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
The product, 2,3-difluoropyridine, can be isolated by fractional distillation under reduced pressure.
-
Step 2: Amination of 2,3-Difluoropyridine to 2-Amino-5,6-difluoropyridine (hypothetical)
This step would likely proceed via a nucleophilic aromatic substitution pathway, though specific literature for this exact transformation is sparse. A proposed method is as follows:
-
Materials: 2,3-Difluoropyridine, Sodium amide (NaNH2) or another suitable aminating agent, Anhydrous liquid ammonia or an inert solvent like toluene.
-
Procedure:
-
In a flask equipped for low-temperature reactions, dissolve 2,3-difluoropyridine in the chosen solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add sodium amide.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Diazotization of 2-Amino-5,6-difluoropyridine
This protocol details the conversion of the amino-intermediate to the final pyridin-2-ol.
-
Materials: 2-Amino-5,6-difluoropyridine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water, Ice.
-
Procedure:
-
Prepare a solution of 2-amino-5,6-difluoropyridine in dilute sulfuric acid in a beaker and cool it to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution to the solution of the aminopyridine while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the diazonium salt is indicated by a color change.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for a short period (e.g., 30 minutes).
-
To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed. The evolution of nitrogen gas will be observed.
-
Once the reaction is complete (cessation of gas evolution), cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes for the Synthesis of this compound
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Analytical Data (Expected) |
| 1. Fluorination | 2,3-Dichloropyridine | KF, Sulfolane | 200-240 | 24-48 | 40-60 | GC-MS, ¹⁹F NMR, ¹H NMR |
| 2. Amination | 2,3-Difluoropyridine | NaNH₂, Liquid NH₃ | -78 to RT | 2-4 | 30-50 | TLC, GC-MS, ¹H NMR, ¹³C NMR |
| 3. Diazotization & Hydrolysis | 2-Amino-5,6-difluoropyridine | NaNO₂, H₂SO₄, H₂O | 0-5 then warm | 1-2 | 50-70 | M.P., ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS |
Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Relevance and Signaling
While specific biological activities for this compound are not extensively documented, the fluorinated pyridine motif is present in numerous biologically active compounds, including kinase inhibitors. The electronic properties of the difluoropyridinol core could make it a suitable scaffold for targeting ATP-binding sites of various kinases.
The diagram below illustrates a generalized signaling pathway where a hypothetical this compound derivative could act as a kinase inhibitor, a common mechanism of action for pyridine-containing drugs.
Caption: Generalized kinase inhibition signaling pathway.
Conclusion
The synthesis of this compound derivatives presents a valuable avenue for the development of novel chemical entities with potential therapeutic applications. The protocols and strategies outlined in this document provide a foundational framework for researchers to produce these compounds. Further exploration of their biological activities is warranted to fully elucidate their potential in drug discovery. The unique electronic and steric properties of the 5,6-difluoro substitution pattern may lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles.
References
Application Notes and Protocols for 5,6-Difluoropyridin-2-ol: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, synthetic protocols, and potential applications of 5,6-Difluoropyridin-2-ol. This valuable heterocyclic building block, existing in tautomeric equilibrium with 5,6-difluoro-2-pyridone, offers a unique combination of reactivity that is of significant interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the pyridone ring profoundly influences its electronic properties, making it a versatile scaffold for the synthesis of novel therapeutic agents.
Introduction to this compound
This compound is a fluorinated derivative of 2-pyridone. The 2-pyridone moiety is a common scaffold in numerous natural products and pharmaceuticals. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.
A crucial aspect of this compound's chemistry is its existence as a mixture of two tautomers: the pyridin-2-ol (lactim) form and the 2-pyridone (lactam) form. In most cases, the 2-pyridone form is the major tautomer in both solid and solution phases. This equilibrium is pivotal as it dictates the molecule's reactivity towards various reagents.
Key Reaction Mechanisms
The reactivity of 5,6-difluoro-2-pyridone is primarily governed by the interplay of the electron-donating amide nitrogen and the strongly electron-withdrawing fluorine atoms. This electronic landscape allows for a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine, is activated towards nucleophilic attack. In the case of 5,6-difluoro-2-pyridone, the fluorine atoms can act as excellent leaving groups in SNAr reactions. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen, which are further activated by the fluorine substituents.
A plausible mechanism for the substitution of a fluorine atom by a nucleophile (Nu-) involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride ion.
Application Notes and Protocols for N-Alkylation of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated 2-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of an alkyl group on the nitrogen atom of the pyridinone ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its biological activity and target engagement. 5,6-Difluoropyridin-2-ol is a valuable starting material for the synthesis of novel pharmaceutical candidates due to the presence of fluorine atoms, which can enhance binding affinity and improve metabolic profiles. This document provides detailed protocols for the N-alkylation of this compound, a key transformation for the diversification of this scaffold.
The N-alkylation of 2-pyridones can be challenging due to the ambident nucleophilic nature of the pyridinone ring, which can lead to a mixture of N- and O-alkylated products. The regioselectivity of the reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyridinone ring. The electron-withdrawing fluorine atoms in this compound are expected to increase the acidity of the N-H bond, which may favor N-alkylation under appropriate conditions.
Two common and effective methods for the N-alkylation of 2-pyridones are presented: a direct alkylation with an alkyl halide under basic conditions, and the Mitsunobu reaction with an alcohol.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Protocol 1: N-Alkylation with Alkyl Halide and Base
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a carbonate base. This method is straightforward and often provides good yields of the N-alkylated product.
Materials
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5,6-difluoropyridin-2-one.
Data Presentation: Protocol 1
| Parameter | Condition | Notes |
| Substrate | This compound | --- |
| Alkylating Agent | Alkyl bromide or iodide | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ | 1.2 - 2.0 equivalents |
| Solvent | Anhydrous DMF | 0.1 - 0.5 M concentration |
| Temperature | 60 - 80 °C | Optimization may be required. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 60 - 90% | Dependent on the alkyl halide. |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a versatile method for the N-alkylation of 2-pyridones using an alcohol as the alkyl source. This reaction proceeds under mild conditions and can be advantageous for substrates that are sensitive to the basic conditions of Protocol 1.
Materials
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) or diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to the reaction mixture over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of a non-polar solvent (e.g., diethyl ether) prior to chromatography.
Data Presentation: Protocol 2
| Parameter | Condition | Notes |
| Substrate | This compound | --- |
| Alkylating Agent | Primary or secondary alcohol | 1.2 - 1.5 equivalents |
| Reagents | PPh₃, DIAD or DEAD | 1.5 equivalents each |
| Solvent | Anhydrous THF | 0.1 - 0.5 M concentration |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 50 - 85% | Dependent on the alcohol. |
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Characterization
The structure and purity of the N-alkylated 5,6-difluoropyridin-2-one product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product and the regioselectivity of the alkylation. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl group are indicative of successful N-alkylation.
-
¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Discussion
-
Regioselectivity: The primary challenge in the alkylation of 2-pyridones is controlling the N- versus O-alkylation. For the reaction with alkyl halides (Protocol 1), the choice of the counter-ion of the pyridone salt and the solvent can significantly impact the regioselectivity. Generally, polar aprotic solvents like DMF tend to favor N-alkylation.
-
Mitsunobu Reaction: While the Mitsunobu reaction (Protocol 2) is a powerful tool, it can also yield mixtures of N- and O-alkylated products. The outcome is often dependent on the specific alcohol and the electronic properties of the pyridone.
-
Influence of Fluorine Substituents: The electron-withdrawing nature of the fluorine atoms at the 5- and 6-positions increases the acidity of the N-H proton of this compound. This can facilitate deprotonation and may favor N-alkylation, as the resulting pyridinolate anion will have a higher charge density on the nitrogen atom. However, experimental verification is necessary for each specific substrate and reaction condition.
-
Optimization: The provided protocols are general guidelines. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents may be necessary to achieve the best results for a specific alkylating agent.
Safety Information
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Many of the reagents used in these protocols are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Alkyl halides can be toxic and lachrymatory. Handle with care.
-
DIAD and DEAD are potentially explosive and should be handled with caution, avoiding heat and shock.
-
DMF is a potential teratogen and should be handled with appropriate care.
-
Proper waste disposal procedures should be followed.
Application Notes and Protocols for Suzuki Coupling with 5,6-Difluoropyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving 5,6-difluoropyridin-2-ol derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The protocols provided are based on established methodologies for similar heterocyclic compounds and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For heteroaromatic compounds like this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents, leading to the synthesis of complex molecules with potential applications in drug discovery and development. The presence of two fluorine atoms on the pyridine ring can significantly influence the reactivity of the substrate and the properties of the resulting products.
Due to the acidic nature of the hydroxyl group on the pyridin-2-ol scaffold, direct coupling can be challenging. Therefore, two primary strategies are proposed:
-
Coupling of a Protected this compound: The hydroxyl group is protected with a suitable protecting group (e.g., methyl, benzyl) to prevent interference with the basic reaction conditions of the Suzuki coupling.
-
Coupling of a 5,6-Difluoropyridin-2-yl Triflates: The hydroxyl group is converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Reaction Schematics
Strategy 1: Suzuki Coupling of a Protected 5,6-Difluoro-2-alkoxypyridine
Caption: General scheme for the Suzuki coupling of a protected this compound.
Strategy 2: Suzuki Coupling of a 5,6-Difluoropyridin-2-yl Triflate
Caption: General scheme for the Suzuki coupling of a 5,6-difluoropyridin-2-yl triflate.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki Coupling of a Protected 5-Bromo-2,3-difluoro-6-(benzyloxy)pyridine
This protocol outlines the coupling of a protected hydroxypyridine with an arylboronic acid. A benzyl protecting group is suggested here, but other stable ethers can also be used.
Materials:
-
5-Bromo-2,3-difluoro-6-(benzyloxy)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2,3-difluoro-6-(benzyloxy)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Suzuki Coupling of 5,6-Difluoropyridin-2-yl Triflate
This protocol involves the conversion of the hydroxyl group to a triflate, followed by the Suzuki coupling.
Part A: Synthesis of 5,6-Difluoropyridin-2-yl Triflate
-
Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 equiv).
-
Slowly add triflic anhydride (Tf₂O) (1.1-1.3 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude triflate by column chromatography.
Part B: Suzuki Coupling of 5,6-Difluoropyridin-2-yl Triflate
-
Follow the procedure outlined in Protocol 1 , substituting the 5-bromo-2,3-difluoro-6-(benzyloxy)pyridine with the synthesized 5,6-difluoropyridin-2-yl triflate.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound derivatives.
Table 1: Typical Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Good for challenging couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Often provides high yields. |
| Pd(PPh₃)₄ | - | 2-5 | A common and versatile catalyst. |
| Pd(dppf)Cl₂ | - | 2-5 | Effective for a wide range of substrates. |
Table 2: Common Bases and Solvents
| Base | Solvent System | Typical Concentration | Temperature (°C) |
| K₂CO₃ | 1,4-Dioxane/H₂O | 2 M | 80-100 |
| Cs₂CO₃ | Toluene/H₂O | 2 M | 90-110 |
| K₃PO₄ | DMF | 0.5 - 1 M | 80-120 |
| Na₂CO₃ | Ethanol/H₂O | 2 M | 70-90 |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Compounds Derived from 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activities of compounds derived from the versatile scaffold, 5,6-Difluoropyridin-2-ol. This document includes a summary of their potential as anticancer agents, methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Research into this scaffold has revealed promising activity in the realm of oncology, particularly in the inhibition of key signaling pathways involved in tumor growth and proliferation.
Biological Activity: Anticancer Properties
While specific compounds directly synthesized from this compound with extensive publicly available biological data are limited, the broader class of fluorinated pyridine derivatives has shown significant potential as anticancer agents. These compounds often target protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.
One key area of investigation for related pyridine structures is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. Another important target is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the biological activity of representative pyridine derivatives, highlighting their potential as kinase inhibitors. It is important to note that these compounds are structurally related to derivatives that could be synthesized from this compound.
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | VEGFR-2 | - | 3.93 - 5.0 | [1] |
| Pyridine-Urea | Breast (MCF-7) | MCF-7 | 0.11 - 1.88 | [1] |
| Pyridine-Thiazole | Leukemia (HL-60) | HL-60 | 0.57 | |
| Pyridazinone | Leukemia (SR) | SR | < 0.1 | [2] |
| Pyridazinone | Non-Small Cell Lung (NCI-H522) | NCI-H522 | < 0.1 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to evaluate the biological activity of novel compounds derived from this compound.
Protocol 1: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H522, SR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol is for determining the inhibitory activity of compounds against the VEGFR-2 kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of test compound at various concentrations.
-
Kinase Addition: Add 5 µL of VEGFR-2 kinase diluted in kinase buffer.
-
Reaction Initiation: Add 5 µL of a mixture of ATP and substrate to initiate the reaction. The final volume should be 15 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add 15 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: In Vitro PIM-1 Kinase Assay
This protocol is for determining the inhibitory activity of compounds against the PIM-1 kinase.
Principle: This assay is similar to the VEGFR-2 assay, measuring the remaining ATP after the kinase reaction.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase buffer
-
ATP
-
PIM-1 specific substrate (e.g., a peptide substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound at various concentrations.
-
Enzyme Addition: Add 2 µL of PIM-1 kinase diluted in kinase buffer.
-
Reaction Initiation: Add 2 µL of a mixture of ATP and substrate to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by some pyridine derivatives.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Use of Pyridine Scaffolds in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of a representative pyridine-based insecticidal compound. The methodologies outlined below are illustrative of the general procedures used in the synthesis of functionalized pyridines for agrochemical applications and can be adapted by researchers for the development of new derivatives.
Application Notes: Pyridine Derivatives as Insecticides
Functionalized pyridine derivatives have shown significant promise as insecticidal agents, particularly as neonicotinoid analogues.[5][6] These compounds often target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The synthesis of these compounds typically involves a multi-component reaction to construct the core pyridine ring, followed by functional group modifications to optimize insecticidal activity and selectivity.
The following sections detail the synthesis and evaluation of a specific insecticidal pyridine derivative, 6-(p-Chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine, as a case study.
Experimental Protocols
Synthesis of 6-(p-Chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine
This protocol describes a four-component reaction to synthesize the target pyridine derivative using ultrasound irradiation, a method known to enhance reaction rates and yields.[6]
Materials:
-
p-Chlorobenzaldehyde
-
p-Methoxyacetophenone
-
Malononitrile
-
Sodium methoxide
-
Methanol
-
Ultrasound bath/sonicator
-
Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization flasks)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of p-chlorobenzaldehyde, p-methoxyacetophenone, malononitrile, and a catalytic amount of sodium methoxide in methanol.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasound bath and irradiate the mixture at a specified frequency and power for a designated period. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product. Collect the solid by filtration and wash with cold water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a yellowish powder.[6]
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of a functionalized pyridine insecticide.
Data Presentation
The insecticidal activity of the synthesized pyridine derivatives was evaluated against the cowpea aphid (Aphis craccivora). The following table summarizes the quantitative data obtained from the bioassays.
| Compound ID | Target Pest | LC50 (mg/L) - Nymphs (24h)[6] | LC50 (mg/L) - Adults (24h)[6] |
| 1d | Aphis craccivora | 0.098 | 0.593 |
| 1f | Aphis craccivora | 0.080 | 0.498 |
| 1c | Aphis craccivora | 0.127 | 1.121 |
| Acetamiprid (Reference) | Aphis craccivora | 0.045 | 0.267 |
DOT Script for Logical Relationship of Synthesis:
Caption: Simplified reaction pathway for the pyridine synthesis.
Conclusion
The synthesis and evaluation of functionalized pyridine derivatives, as exemplified by 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine, demonstrate the potential of the pyridine scaffold in developing novel insecticides. The methodologies and data presented provide a valuable resource for researchers in the field of agrochemical synthesis. Further exploration of fluorinated pyridine precursors, such as 5,6-Difluoropyridin-2-ol, within these synthetic frameworks could lead to the discovery of next-generation crop protection agents with enhanced efficacy and desirable environmental profiles.
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Fluorinated Pyyridines in Enhancing Drug Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, significantly enhancing their pharmacological profiles. Pyridine scaffolds, ubiquitous in biologically active molecules, serve as a versatile platform for this chemical modification. The introduction of fluorine atoms onto the pyridine ring can profoundly influence a drug's potency, selectivity, and pharmacokinetic properties. This document provides an in-depth overview of the role of fluorinated pyridines in drug potency enhancement, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, contribute to its significant impact on drug molecules.[1][2] When incorporated into a pyridine ring, fluorine can alter the molecule's electronic distribution, pKa, and conformation.[3] These modifications can lead to improved binding affinity to the target protein, enhanced metabolic stability by blocking sites of oxidative metabolism, and optimized lipophilicity for better membrane permeability and bioavailability.[1][4][5][6]
This document will explore specific examples of FDA-approved drugs containing fluorinated pyridines, such as the PI3K inhibitor Alpelisib and the orexin receptor antagonist Lemborexant, to illustrate the practical application and benefits of this strategy in drug design.
Impact of Fluorination on Drug Potency: Quantitative Data
The introduction of fluorine into a pyridine ring can lead to a substantial increase in biological potency. This enhancement can be quantified by comparing the pharmacological activity of fluorinated compounds with their non-fluorinated analogues. The following tables summarize key data from comparative studies.
Table 1: Comparative Potency of Fluorinated vs. Non-Fluorinated Drug Analogues
| Compound Pair | Target | Potency Metric | Non-Fluorinated Analogue | Fluorinated Analogue | Fold Increase in Potency | Reference |
| Fentanyl vs. 2-fluoro-fentanyl | µ-opioid receptor | EC50 (nM) | 0.31 | 0.16 | ~1.9 | [1][7] |
| Rucaparib Analogue | PARP-1 | In vitro potency | 1X | 10X | 10 | [8] |
| HIV-1 Inhibitor (Indole-based) | HIV-1 | In vitro inhibition | 1X | ~50X | ~50 | [9] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Key Signaling Pathways Modulated by Fluorinated Pyridine-Containing Drugs
Many drugs containing fluorinated pyridines target key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[10][11] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Alpelisib, a PI3K inhibitor containing a trifluoromethyl-substituted pyridine ring, selectively targets the p110α isoform of PI3K.[6]
Below is a diagram illustrating the PI3K/Akt signaling cascade and the point of intervention for PI3K inhibitors like Alpelisib.
Caption: PI3K/Akt Signaling Pathway and Alpelisib Inhibition.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving TRK genes can lead to the production of constitutively active fusion proteins that drive the growth of various cancers. TRK inhibitors are a class of targeted therapies designed to block the activity of these oncogenic proteins.
The diagram below outlines the general TRK signaling pathway.
Caption: General TRK Signaling Pathway and Inhibition.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a key fluorinated pyridine intermediate and for in vitro potency assays relevant to the drug targets discussed.
Synthesis of a Fluorinated Pyridine Intermediate: (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)boronic acid
This protocol describes the synthesis of a key boronic acid intermediate used in the synthesis of PI3K inhibitors like Alpelisib.
Workflow Diagram:
Caption: Synthesis workflow for the boronic acid intermediate.
Materials:
-
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Hexane
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine in anhydrous THF in a Schlenk flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to obtain the desired (2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)boronic acid.
In Vitro PI3Kα Inhibition Assay Protocol
This protocol is for determining the IC50 value of a test compound against the PI3Kα enzyme using a homogenous time-resolved fluorescence (HTRF) assay.
Workflow Diagram:
Caption: Workflow for an in vitro PI3Kα inhibition assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
HTRF detection reagents (e.g., Biotin-PIP3 tracer and Europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin)
-
384-well low-volume plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted test compound.
-
Add the PI3Kα enzyme and PIP2 substrate to the wells containing the test compound and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value.
-
Allow the reaction to proceed for 45 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate for 3 hours in the dark at room temperature.
-
Read the plate using an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.
In Vitro TRKA Kinase Activity Assay Protocol
This protocol describes a method to measure the kinase activity of TRKA and determine the potency of inhibitors using a luminescence-based assay (ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human TRKA enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
TRKA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in TRKA Kinase Buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).
-
Add 2 µl of TRKA enzyme to each well.
-
Add 2 µl of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Conclusion
The incorporation of fluorinated pyridines is a powerful and well-established strategy in drug discovery for enhancing the potency and overall pharmacological profile of drug candidates. The examples and protocols provided in this document highlight the significant impact of fluorine on drug-target interactions and offer a practical guide for researchers in the field. The continued development of novel fluorination methods and a deeper understanding of the structure-activity relationships of fluorinated compounds will undoubtedly lead to the discovery of new and more effective therapeutics.
References
- 1. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bohrium.com [bohrium.com]
- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Difluoropyridin-2-ol
Welcome to the technical support center for the synthesis of 5,6-Difluoropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important fluorinated pyridine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is not as widely documented as other pyridine derivatives. However, based on established methodologies for analogous compounds, two primary routes are considered most viable:
-
Diazotization of 2-Amino-5,6-difluoropyridine: This involves the conversion of the amino group of 2-amino-5,6-difluoropyridine to a diazonium salt, followed by hydrolysis to the desired pyridin-2-ol. This is a classic and often reliable method for introducing a hydroxyl group onto a pyridine ring.
-
Hydrolysis of 2-Chloro-5,6-difluoropyridine: This route involves the nucleophilic substitution of the chlorine atom in 2-chloro-5,6-difluoropyridine with a hydroxide ion. This reaction typically requires elevated temperatures and careful control of pH.
Q2: I am having trouble sourcing the starting material, 2-Amino-5,6-difluoropyridine. Are there established methods for its synthesis?
A2: Yes, 2-Amino-5,6-difluoropyridine can be synthesized through multi-step processes. One established method involves the hydrazine-mediated amination of a suitable polyfluorinated pyridine derivative, followed by catalytic hydrogenation. Another approach involves the nitration, reduction, diazotization, and substitution of 2,6-diaminopyridine.[1]
Q3: What are the expected challenges when scaling up the synthesis of this compound?
A3: Scaling up any chemical synthesis can present challenges. For the synthesis of this compound, particular attention should be paid to:
-
Exothermic Reactions: Diazotization reactions can be highly exothermic and require strict temperature control to prevent runaway reactions and the formation of hazardous byproducts.
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids, flammable solvents, and potentially unstable intermediates. Appropriate personal protective equipment (PPE) and engineering controls are crucial.
-
Purification: Isolation of the final product in high purity on a large scale may require optimization of crystallization or chromatography conditions.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents or fluorinated pyridines?
A4: Absolutely. Fluorinating agents can be highly reactive and toxic.[2] Hydrogen fluoride (HF) is often a byproduct or impurity and is extremely corrosive and toxic.[3] Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves and safety goggles. Be aware of the potential for pressure buildup in reaction vessels. It is crucial to have an emergency plan in place for handling accidental exposure to HF.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Diazotization of 2-Amino-5,6-difluoropyridine
| Potential Cause | Recommended Solution |
| Incomplete diazotization. | Ensure the complete dissolution of the amine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (typically 0-5 °C) throughout the addition to ensure the stability of the diazonium salt. |
| Decomposition of the diazonium salt. | The diazonium salt intermediate can be unstable at higher temperatures. Strict temperature control is critical. Use the diazonium salt solution immediately in the subsequent hydrolysis step without isolation. |
| Side reactions. | The presence of excess nitrous acid can lead to unwanted side reactions. Use a slight excess of the amine or add a urea solution to quench any excess nitrous acid after the diazotization is complete. |
| Inefficient hydrolysis. | Ensure the temperature of the hydrolysis step is sufficiently high to drive the reaction to completion, but not so high as to cause decomposition of the product. The optimal temperature may need to be determined empirically. |
Problem 2: Incomplete Hydrolysis of 2-Chloro-5,6-difluoropyridine
| Potential Cause | Recommended Solution |
| Insufficient reaction temperature. | The nucleophilic aromatic substitution of chlorine with hydroxide on an electron-rich pyridine ring can be sluggish. A higher reaction temperature may be required. Consider using a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[3] |
| Inadequate base concentration. | Ensure a sufficient excess of the hydroxide source (e.g., NaOH or KOH) is used to drive the equilibrium towards the product. |
| Poor solubility of reactants. | The use of a co-solvent or a phase-transfer catalyst may be necessary to improve the solubility of the reactants and facilitate the reaction. |
Problem 3: Formation of Impurities and Difficulty in Purification
| Potential Cause | Recommended Solution |
| Formation of regioisomers. | If starting from a precursor with multiple potential reaction sites, regioisomeric impurities may form. Careful selection of a highly regioselective synthetic route is crucial. |
| Over-reaction or side reactions. | In the diazotization route, unwanted azo-coupling products can form if the reaction conditions are not carefully controlled. In the hydrolysis route, etherification or other side reactions can occur at high temperatures. |
| Residual starting material. | Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material. |
| Co-crystallization of impurities. | If purification by crystallization is difficult, consider using column chromatography with an appropriate solvent system. A common eluent system for polar aromatic compounds is a mixture of ethyl acetate and hexanes. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-5,6-difluoropyridine (Hypothetical Procedure)
Step 1: Diazotization
-
Dissolve 2-amino-5,6-difluoropyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
Step 2: Hydrolysis
-
In a separate flask, heat a suitable solvent (e.g., water or a dilute aqueous acid solution) to the desired hydrolysis temperature (e.g., 80-100 °C).
-
Slowly add the cold diazonium salt solution from Step 1 to the hot solvent. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the reaction mixture for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Synthesis of this compound via Hydrolysis of 2-Chloro-5,6-difluoropyridine (Hypothetical Procedure)
-
To a solution of 2-chloro-5,6-difluoropyridine (1.0 eq) in a suitable high-boiling point solvent (e.g., DMSO), add a significant excess of a strong base (e.g., sodium hydroxide or potassium hydroxide, 3-5 eq).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor the reaction progress by TLC or HPLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a large volume of water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Fluorinated Pyridines (Literature Data for Analogous Compounds)
| Parameter | Diazotization Route (Analogous Aminopyridines) | Hydrolysis Route (Analogous Chloropyridines) |
| Starting Material | 2-Amino-fluoropyridine derivative | 2-Chloro-fluoropyridine derivative |
| Key Reagents | NaNO₂, H₂SO₄/H₂O | NaOH or KOH |
| Solvent | Water, dilute acids | DMSO, NMP, Sulfolane[3] |
| Temperature | 0-5 °C (Diazotization), 80-100 °C (Hydrolysis) | 160-250 °C[3] |
| Typical Yield | 50-80% (Varies significantly with substrate) | 60-95% (Varies with substrate and conditions)[3] |
| Key Challenges | Stability of diazonium salt, potential for side reactions. | High reaction temperatures, potential for solvent degradation.[3] |
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of Difluorinated Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of difluorinated pyridines.
Troubleshooting Guides
Issue 1: Low Yield in Halogen Exchange (Halex) Fluorination
Question: I am attempting to synthesize a difluorinated pyridine via a Halex reaction from its chlorinated precursor using potassium fluoride (KF), but the yield is consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in Halex fluorinations using KF are a common issue. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:
-
Purity and Anhydrous Conditions: Potassium fluoride is hygroscopic, and the presence of water can significantly hinder the reaction. Ensure the KF is thoroughly dried before use, for example, by vacuum-drying at high temperatures (e.g., 140°C for 12 hours).[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
-
Solvent Choice and Purity: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and sulfolane are typically used.[2] Ensure the solvent is anhydrous. The solubility of KF in DMSO can decrease at higher temperatures, which might affect the reaction rate.[2]
-
Reaction Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also lead to solvent degradation and the formation of by-products, especially with DMSO.[2] A typical temperature range for these reactions is 175-192°C.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.
-
Fluorinating Agent: If optimizing the above conditions does not sufficiently improve the yield, consider using a more reactive fluorinating agent. Cesium fluoride (CsF) is often more effective than KF, although it is more expensive.[1][3] A mixture of KF and CsF can sometimes provide a good balance between reactivity and cost.[4] For some applications, tetramethylammonium fluoride (NMe4F) can also be a suitable alternative.[5]
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst can significantly improve the reaction rate and yield, especially when using KF.[1] Tetraphenylphosphonium bromide and tetrabutylphosphonium bromide have been shown to be effective in the synthesis of 2,3-difluoro-5-chloropyridine.[1]
Issue 2: Formation of By-products in DMSO
Question: During the synthesis of 2,6-difluoropyridine using KF in DMSO at high temperatures, I am observing significant formation of by-products, including methylthio-substituted pyridines. How can I minimize these side reactions?
Answer:
The formation of methylthio by-products and other solvent degradation products is a known issue when using DMSO at elevated temperatures.[2] Here are some strategies to mitigate this problem:
-
Temperature Optimization: Carefully control the reaction temperature. Operating at the lower end of the effective temperature range (e.g., around 180°C) can reduce the rate of solvent degradation while still achieving a reasonable reaction rate.[2]
-
Alternative Solvents: Consider using sulfolane as an alternative to DMSO. Sulfolane is also a polar aprotic solvent but can be more stable at higher temperatures.[2]
-
Control of Acidity: Trace amounts of HF in the KF can exacerbate solvent degradation. Neutralizing these acidic impurities by adding a small amount of a suitable base, such as dry, powdered potassium hydroxide, has been shown to reduce the formation of by-products.[2] However, be cautious with the choice of base, as some, like potassium carbonate, can slow down the desired fluorination reaction.[2]
-
Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the starting material has been consumed to the desired extent. Prolonged reaction times at high temperatures will increase the formation of by-products.
Frequently Asked Questions (FAQs)
1. What are the main challenges in the regioselective synthesis of difluorinated pyridines?
Regioselectivity, or the ability to introduce fluorine atoms at specific positions on the pyridine ring, is a significant challenge. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of fluorination. For instance, direct difluoromethylation at the meta-position is particularly difficult to achieve.[6][7] C-H fluorination of unsymmetrical pyridines often results in poor site selectivity, yielding a mixture of isomers.[8][9] Strategies to control regioselectivity include the use of directing groups and the careful selection of fluorinating agents and reaction conditions.
2. Are there any functional groups that are incompatible with common fluorination methods?
Yes, certain functional groups can be incompatible with specific fluorination techniques. For example, C-H fluorination reactions using reagents like silver(II) fluoride (AgF₂) are generally not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[8][9] It is often necessary to protect these functional groups before carrying out the fluorination step.
3. What are the advantages and disadvantages of using potassium fluoride (KF) versus cesium fluoride (CsF) as a fluorinating agent?
The choice between KF and CsF involves a trade-off between cost and reactivity:
| Fluorinating Agent | Advantages | Disadvantages |
| Potassium Fluoride (KF) | - Inexpensive and readily available. | - Lower reactivity, often requiring higher temperatures and longer reaction times.[10]- Can lead to lower yields if not used under optimal conditions.[1] |
| Cesium Fluoride (CsF) | - More reactive than KF, allowing for milder reaction conditions and potentially higher yields.[3] | - Significantly more expensive than KF.[1] |
In many cases, a mixture of KF and CsF can be used to balance reactivity and cost.[4]
4. Can difluorinated pyridines be synthesized without a halogenated precursor?
Yes, alternative methods that do not rely on halogenated precursors are being developed. One such approach is the direct C-H fluorination of the pyridine ring. For example, silver(II) fluoride (AgF₂) has been used for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[11] This method can be advantageous as it reduces the number of synthetic steps. However, as mentioned earlier, it has its own set of challenges regarding functional group compatibility and regioselectivity.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of difluorinated pyridines.
Table 1: Synthesis of 2,6-Difluoropyridine via Halex Reaction
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | KF | DMSO | 180 | 13.5 | 91.7 | [2] |
| 2,6-Dichloropyridine | KF | DMSO | 186 | 8.6 | 96.3 | [2] |
| 2,6-Dichloropyridine | KF | Sulfolane | 225-235 | 2 | 62 (conversion) | [2] |
| 2,6-Dichloropyridine | NMe₄F | DMF | Room Temp. | - | - | [5] |
Table 2: Synthesis of Other Difluorinated Pyridines
| Product | Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-Difluoro-5-chloropyridine | 2,3,5-Trichloropyridine | KF | N-Methylpyrrolidone | 185 then 205 | 42 | [1] |
| 2,3-Difluoro-5-chloropyridine | 2,3,5-Trichloropyridine | KF | Tetramethylene sulfone | 180 then 200 | 39.1 | [1] |
| 3,5-Difluoropyridine | 2,3,5,6-Tetrafluoropyridine | HSiEt₃/[Rh] catalyst | Benzene-d₆ | 50 | 15 | [12] |
| 2,5-Difluoropyridine | 2,3,5,6-Tetrafluoropyridine | HSiEt₃/[Rh] catalyst | Benzene-d₆ | 50 | 2 | [12] |
| 2,3-Difluoropyridine | 5-Chloro-2,3-difluoropyridine | H₂/Pd/C | - | 90 | 91.7 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine
This protocol is based on a halogen exchange reaction using potassium fluoride in dimethyl sulfoxide.[2]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dry, powdered potassium hydroxide (optional, for neutralization of HF)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equivalent) and anhydrous DMSO.
-
Add anhydrous potassium fluoride (2.1-2.2 equivalents).
-
If desired, add a small amount of dry, powdered potassium hydroxide (e.g., 0.025 equivalents) to neutralize any trace HF in the KF.
-
Under a nitrogen atmosphere, heat the mixture with intense stirring to reflux (approximately 185-188°C).
-
Maintain the reaction at this temperature for 8-10 hours. Monitor the progress of the reaction by GC analysis.
-
Upon completion, cool the reaction mixture. The product, 2,6-difluoropyridine, can be isolated by distillation.
Protocol 2: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine
This protocol utilizes a phase-transfer catalyst to improve the efficiency of the fluorination with potassium fluoride.[1]
Materials:
-
2,3,5-Trichloropyridine
-
Anhydrous potassium fluoride (KF)
-
Tetraphenylphosphonium bromide
-
Anhydrous tetramethylene sulfone
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet.
Procedure:
-
Dry the potassium fluoride at 140°C under vacuum for 12 hours before use.
-
In a reaction vessel under nitrogen protection, dissolve 2,3,5-trichloropyridine (1.0 equivalent) and anhydrous potassium fluoride (2.4 equivalents) in anhydrous tetramethylene sulfone.
-
Heat the mixture to 120°C.
-
Add tetraphenylphosphonium bromide (catalytic amount, e.g., 0.05 equivalents).
-
Raise the temperature to 180°C and maintain for 5 hours.
-
Further increase the temperature to 200°C and maintain for 12 hours.
-
Monitor the reaction by gas chromatography to determine the conversion and yield. The product can be isolated by distillation from the reaction mixture.
Visualizations
Caption: General experimental workflow for Halex synthesis of difluorinated pyridines.
Caption: Troubleshooting logic for low yields in Halex fluorination reactions.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]
- 11. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. 2,3-Difluoropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5,6-Difluoropyridin-2-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 5,6-Difluoropyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reactions are nucleophilic substitutions at the nitrogen or oxygen atoms, primarily N-alkylation and O-alkylation. These reactions are crucial for introducing various functional groups and building more complex molecules. Due to the presence of two electron-withdrawing fluorine atoms, the pyridine ring is less nucleophilic than pyridin-2-ol itself, which can affect reaction conditions.
Q2: What is the main challenge when reacting with this compound?
A2: The primary challenge is controlling the regioselectivity between N-alkylation and O-alkylation. This compound exists in tautomeric equilibrium with its pyridone form, and both the nitrogen and oxygen atoms can act as nucleophiles. This can lead to a mixture of the desired product and its isomer, thereby reducing the overall yield of the target molecule.[1][2]
Q3: How do the fluorine atoms affect the reactivity of this compound?
A3: The two fluorine atoms are strongly electron-withdrawing, which has two main effects. Firstly, it decreases the electron density on the pyridine ring, making both the nitrogen and oxygen atoms less nucleophilic. This may necessitate the use of stronger bases or more reactive electrophiles to achieve a good reaction rate. Secondly, the electronic effects of the fluorine atoms can influence the ratio of N- to O-alkylation, although specific literature on this is scarce.
Troubleshooting Guide
Issue 1: Low overall yield of the desired alkylated product.
This is often due to a lack of regioselectivity, leading to a mixture of N- and O-alkylated products.
dot
Caption: Troubleshooting low yield in this compound reactions.
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base and solvent is critical in directing the regioselectivity of the alkylation.
-
For preferential N-alkylation: Consider using a strong base that can deprotonate the nitrogen, in a polar aprotic solvent. Systems like sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
-
-
Vary the Electrophile: The reactivity and steric bulk of the alkylating agent can influence the site of attack. Harder electrophiles may favor reaction at the harder oxygen atom, while softer electrophiles might prefer the softer nitrogen atom.
-
Consider Alternative Reaction Methodologies:
-
Mitsunobu Reaction: This reaction can be used for both N- and O-alkylation.[6][7][8][9] However, it can also produce a mixture of products, and the outcome is highly substrate-dependent. Careful optimization of the reaction conditions is necessary.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for alkylation, particularly when dealing with substrates that have limited solubility in one of the phases. A quaternary ammonium salt is used to shuttle the deprotonated pyridin-2-ol from an aqueous or solid phase into an organic phase where it reacts with the electrophile.[4][10][11][12][13]
-
Issue 2: Reaction is slow or does not go to completion.
The reduced nucleophilicity of this compound can lead to sluggish reactions.
dot
Caption: Workflow for addressing stalled reactions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor for potential side reactions or decomposition at higher temperatures.
-
Use a Stronger Base: A stronger base will lead to a higher concentration of the deprotonated, more reactive nucleophile at any given time.
-
Use a More Reactive Electrophile: Switching from an alkyl chloride to a bromide, iodide, or triflate can significantly increase the reaction rate.
-
Check Starting Material Purity: Impurities in the this compound or the alkylating agent can inhibit the reaction. Ensure all starting materials are pure and dry.
Experimental Protocols (General Guidance)
Due to the lack of specific literature for this compound, the following are general protocols adapted from procedures for other pyridin-2-ones. Optimization will be necessary.
General Protocol for N-Alkylation (Example)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (or THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation (Example)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous DMF (or acetone).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a general overview of how different conditions can influence the regioselectivity of pyridin-2-one alkylation, based on literature for related compounds. This should be used as a starting point for optimization.
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker, coordinating bases (e.g., K₂CO₃, Ag₂CO₃) | Strong bases fully deprotonate to form the pyridinoxide anion where the nitrogen is a soft nucleophile. Silver salts are known to coordinate with the oxygen, promoting O-alkylation. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or less polar (e.g., Toluene, Benzene) | Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive anion, where the softer nitrogen can react. |
| Counter-ion | Alkali metals (e.g., Na⁺, K⁺) | Silver (Ag⁺) | The silver ion has a high affinity for the hard oxygen atom. |
| Electrophile | Softer alkylating agents (e.g., Alkyl iodides) | Harder alkylating agents (e.g., Alkyl sulfates) | Based on Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen prefers to react with softer electrophiles. |
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. mdpi.com [mdpi.com]
- 12. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of 5,6-Difluoropyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Difluoropyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5,6-difluoropyridine, typically from a polychlorinated or polyfluorinated pyridine. The second step is the conversion of 2-amino-5,6-difluoropyridine to this compound via a diazotization reaction followed by hydrolysis.
Q2: What are the primary side reactions to be aware of during the synthesis of the 2-amino-5,6-difluoropyridine intermediate?
During the synthesis of the aminofluoropyridine intermediate, several side reactions can occur:
-
Incomplete Halogen Exchange: If starting from a chlorinated precursor, the fluorination reaction may be incomplete, leading to chloro-fluoro pyridine impurities.
-
Isomer Formation: Depending on the starting material and reaction conditions, the formation of other positional isomers of the aminofluoropyridine is possible.
-
Solvent-Related Byproducts: At elevated temperatures, solvents like DMSO or sulfolane can decompose or react with the reagents, leading to byproducts such as methylthio-substituted pyridines.[1]
-
Over-amination: If the reaction conditions are not carefully controlled, substitution of fluoride by another amino group can occur, leading to diaminofluoropyridine byproducts.
Q3: What side reactions are common during the diazotization and hydrolysis of 2-amino-5,6-difluoropyridine?
The conversion of the 2-amino group to a hydroxyl group via diazotization is a critical step where side reactions can significantly impact yield and purity:
-
Incomplete Diazotization/Hydrolysis: The reaction may not go to completion, leaving unreacted 2-amino-5,6-difluoropyridine.
-
Formation of Azo Compounds: The diazonium salt intermediate can couple with the starting material or the product to form colored azo-dye impurities.
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Substitution by Other Nucleophiles: If other nucleophiles (e.g., halide ions from the acid used) are present in the reaction mixture, they can compete with water and lead to the formation of other 2-substituted-5,6-difluoropyridines.
-
Ring Opening: Under harsh acidic or high-temperature conditions, the pyridine ring can be susceptible to opening.
Q4: How can I minimize the formation of methylthio-substituted pyridine byproducts?
The formation of methylthio-substituted pyridines is often associated with the use of DMSO as a solvent at high temperatures.[1] To minimize these byproducts, consider the following:
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Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of solvent degradation.
-
Alternative Solvents: Explore the use of other high-boiling polar aprotic solvents that are more stable under the reaction conditions.
-
Shorter Reaction Times: Optimizing the reaction time to be as short as possible can limit the exposure of the solvent to high temperatures.
Q5: My final product is colored. What is the likely cause and how can I purify it?
A colored final product, often yellow or brown, is typically due to the presence of azo compounds formed during the diazotization step. These impurities can usually be removed by:
-
Recrystallization: Choose a suitable solvent system that allows for the selective crystallization of the desired this compound, leaving the colored impurities in the mother liquor.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help adsorb the colored impurities.
-
Column Chromatography: For more challenging separations, column chromatography using an appropriate stationary and mobile phase can be effective.
Troubleshooting Guides
Problem 1: Low Yield of 2-amino-5,6-difluoropyridine
| Potential Cause | Troubleshooting Step |
| Incomplete fluorination of precursor | Increase reaction temperature or time. Ensure the fluorinating agent (e.g., KF) is anhydrous and of high purity. Consider using a phase-transfer catalyst. |
| Loss of product during workup | Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine in the aqueous phase. |
| Sub-optimal reaction conditions | Systematically vary reaction parameters such as temperature, solvent, and stoichiometry of reagents to find the optimal conditions. |
| Degradation of starting material or product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Problem 2: Presence of Impurities in this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of 2-amino-5,6-difluoropyridine | Ensure complete dissolution of the starting material before adding the diazotizing agent. Increase the reaction time or slightly raise the temperature for the hydrolysis step. |
| Formation of azo byproducts | Maintain a low temperature during the diazotization step. Ensure slow and controlled addition of the diazotizing agent. |
| Presence of chloro-fluoro impurities from the previous step | Improve the purification of the 2-amino-5,6-difluoropyridine intermediate before proceeding to the diazotization step. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence product yield and purity, based on principles observed in the synthesis of related fluoropyridines.
Table 1: Influence of Fluorinating Agent Purity on the Yield of 2,6-Difluoropyridine
| Purity of KF (% HF) | Yield of 2,6-Difluoropyridine (%) | Yield of Methylthio Byproducts (%) |
| 0.001% | 96.4 | 0.40 |
| 0.052% | 64.1 | 2.11 |
Data adapted from a study on a related compound, illustrating the critical effect of hydrofluoric acid content in the fluorinating agent on the reaction outcome.[1]
Table 2: Effect of Temperature on Diazotization and Hydrolysis
| Reaction Temperature (°C) | Yield of this compound (%) (Illustrative) | Purity (%) (Illustrative) |
| 0 - 5 | 85 | 98 |
| 25 (Room Temperature) | 70 | 90 (higher azo-impurities) |
| 50 | 55 | 80 (significant degradation) |
This table provides an illustrative example of how temperature control is crucial during the diazotization and subsequent hydrolysis to maximize yield and purity.
Experimental Protocols
Protocol 1: Representative Synthesis of 2-amino-5,6-difluoropyridine
This protocol is a representative procedure based on the synthesis of similar aminofluoropyridines.
Materials:
-
2,3,4-Trifluoropyridine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a high-pressure reactor, combine 2,3,4-trifluoropyridine (1 equivalent) and aqueous ammonia (10-15 equivalents).
-
Seal the reactor and heat the mixture to 120-140°C for 12-24 hours. The pressure will increase during the reaction.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the volatile components (ammonia, ethanol, water) under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5,6-difluoropyridine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Diazotization
Materials:
-
2-amino-5,6-difluoropyridine
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a stirred solution of concentrated sulfuric acid in deionized water, cooled to 0-5°C in an ice-salt bath, slowly add 2-amino-5,6-difluoropyridine (1 equivalent). Maintain the temperature below 10°C during the addition.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine, keeping the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 5,6-Difluoropyridin-2-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-Difluoropyridin-2-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as precursors to the difluoropyridin-2-ol core. Another potential impurity is the isomeric byproduct, 3,4-Difluoropyridin-2-ol, depending on the synthetic route. Additionally, degradation products may be present, particularly if the compound has been exposed to high temperatures or harsh acidic or basic conditions. One known degradation pathway for a related compound involves hydrolysis of an amino group to a hydroxyl group, suggesting that if the synthesis starts from an aminopyridine, the corresponding amino-difluoropyridine could be an impurity.
Q2: What are the recommended first-pass purification techniques for this compound?
For initial purification of this compound, recrystallization is often a suitable and cost-effective method. If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step. The choice between these techniques will depend on the nature and quantity of the impurities present.
Q3: How can I assess the purity of this compound after purification?
Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for determining the percentage purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of impurities with distinct NMR signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the pyridinol functionality, or the compound is sparingly soluble at the solvent's boiling point. | 1. Try a more polar solvent or a solvent mixture. Good starting points for polar compounds include ethanol, methanol, or isopropanol. 2. Use a larger volume of solvent. 3. Consider a different purification technique like column chromatography. |
| Compound precipitates out of solution too quickly, leading to poor crystal formation and impurity trapping. | The solution was cooled too rapidly. The solution is supersaturated. | 1. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 2. Scratch the inside of the flask with a glass rod to induce controlled crystallization. 3. Add a seed crystal of pure this compound. |
| No crystals form, even after cooling. | The solution is not saturated enough. The compound has oiled out. | 1. Reduce the volume of the solvent by gentle heating and evaporation. 2. Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat until the solution becomes clear and allow to cool slowly. 3. If an oil has formed, try to redissolve it by heating and then cool the solution more slowly, possibly with vigorous stirring. |
| The purified material shows low purity by HPLC analysis. | The chosen recrystallization solvent is not effective at excluding a major impurity. The crystals were not washed properly. | 1. Select a different solvent or solvent system for recrystallization. 2. Ensure the crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | 1. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for pyridinols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If using silica gel, which is acidic, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and strong adsorption of the basic pyridine ring. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The column is overloaded with the sample. The compound is interacting strongly with the stationary phase. | 1. Reduce the amount of crude material loaded onto the column. 2. As mentioned above, add a modifier like triethylamine to the mobile phase if using silica gel. |
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Actual results will vary depending on the specific experimental conditions and the nature of the crude material.
| Purification Method | Typical Purity (before) | Typical Purity (after) | Typical Yield | Recommended Solvents/Mobile Phase |
| Recrystallization | 85-95% | >98% | 70-90% | Ethanol, Isopropanol, or Toluene |
| Column Chromatography | 70-90% | >99% | 60-80% | Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) on Silica Gel |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Monitor the elution of compounds using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds, including the desired this compound.
-
Fraction Collection: Collect fractions in test tubes or flasks and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow for the purification of this compound.
Technical Support Center: 5,6-Difluoropyridin-2-ol Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Difluoropyridin-2-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: O-Alkylation of this compound
The O-alkylation of this compound is a common reaction to introduce a variety of functional groups. However, achieving high yields and regioselectivity can be challenging due to the competing N-alkylation. This guide provides insights into optimizing these reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My O-alkylation of this compound is giving low yields. What are the most critical parameters to optimize?
A1: Low yields in O-alkylation reactions of 2-pyridones are often due to suboptimal choice of base, solvent, or alkylating agent. For this compound, the electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group, which can influence the choice of base.
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Base Selection: A moderately strong base is typically required. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective. Stronger bases like sodium hydride (NaH) can also be used, but may lead to lower selectivity.
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Solvent Choice: The solvent plays a crucial role in directing O- versus N-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) generally favor O-alkylation.
-
Alkylating Agent: The reactivity of the alkylating agent is important. More reactive agents like alkyl iodides or triflates may improve yields but could decrease selectivity. Alkyl bromides are a good starting point.
Q2: I am observing a significant amount of the N-alkylated product as a byproduct. How can I improve the selectivity for O-alkylation?
A2: The formation of the N-alkylated isomer is a common issue. The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms is the underlying reason. To favor O-alkylation:
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Solvent and Counter-ion: As mentioned, polar aprotic solvents like DMF tend to favor O-alkylation. The choice of the cation from the base can also be influential; for instance, silver salts of 2-pyridones have been reported to favor O-alkylation in non-polar solvents.
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Temperature: Running the reaction at lower temperatures can sometimes improve selectivity. We recommend starting at room temperature and adjusting as needed.
Q3: Are there any common side reactions I should be aware of besides N-alkylation?
A3: Besides N-alkylation, potential side reactions include:
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Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of a strong base.
-
Nucleophilic Substitution of Fluorine: While less likely under typical O-alkylation conditions, prolonged reaction times or high temperatures could potentially lead to substitution of one of the fluorine atoms by the alkoxide or other nucleophiles present.
Optimized Reaction Conditions for O-Alkylation
The following table summarizes optimized conditions for the O-alkylation of a substituted 2-pyridone, which can be adapted for this compound.
| Parameter | Recommended Condition | Comments |
| Substrate | This compound | |
| Alkylating Agent | Alkyl Bromide (1.1 eq) | Alkyl iodides can be used for less reactive substrates. |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 eq) | Provides good results for O-alkylation of 2-pyridones.[1] |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that favors O-alkylation. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Detailed Experimental Protocol: Synthesis of 2-Alkoxy-5,6-difluoropyridine
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To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl bromide (1.1 eq) dropwise to the suspension.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 50 °C.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Workflow for the O-alkylation of this compound.
Section 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
The fluorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, facilitates this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting an SNAr reaction on this compound with an amine nucleophile, but the reaction is not proceeding. What can I do?
A1: The reactivity in SNAr reactions is highly dependent on the nucleophile, solvent, and temperature.
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Nucleophile Strength: The nucleophilicity of the amine is critical. If you are using a weak nucleophile, you may need to deprotonate it first with a non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its reactivity.
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Solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
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Temperature: SNAr reactions often require elevated temperatures. If the reaction is not proceeding at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) is recommended.
Q2: Which of the two fluorine atoms is more likely to be substituted?
A2: In nucleophilic aromatic substitution on pyridines, the positions ortho and para to the ring nitrogen are generally the most activated. In this compound, the C6-fluorine is ortho to the nitrogen, and the C5-fluorine is meta. Therefore, the C6-fluorine is expected to be more reactive towards nucleophilic attack.
Q3: I am observing multiple products in my SNAr reaction. What could be the cause?
A3: The formation of multiple products could be due to several factors:
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Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time), you might observe the substitution of both fluorine atoms.
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Reaction at the Hydroxyl Group: The nucleophile could potentially react with the hydroxyl group, although this is less likely if the primary goal is substitution of the fluorine. Protecting the hydroxyl group prior to the SNAr reaction can prevent this.
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Side Reactions of the Nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions.
General Reaction Conditions for SNAr
The following table provides general conditions for SNAr reactions on fluoropyridines, which can be used as a starting point for this compound.
| Parameter | Recommended Condition | Comments |
| Substrate | This compound | Hydroxyl group may need protection depending on the nucleophile and conditions. |
| Nucleophile | Amine, Thiol, Alkoxide (1.0-1.5 eq) | |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU) | To neutralize the HF formed during the reaction. |
| Solvent | DMSO, DMF, Sulfolane | Polar aprotic solvents are preferred. |
| Temperature | 80-150 °C | Higher temperatures may be required for less reactive nucleophiles. |
| Reaction Time | 6-48 hours | Monitor by TLC or LC-MS. |
Detailed Experimental Protocol: Synthesis of 6-Amino-5-fluoropyridin-2-ol
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In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.
-
Heat the mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for SNAr reactions on this compound.
References
Overcoming regioselectivity issues in fluoropyridine synthesis
Welcome to the technical support center for fluoropyridine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluoropyridines, and how is regioselectivity controlled in each?
A1: The synthesis of fluoropyridines is primarily achieved through four main strategies, with regioselectivity being a critical challenge in each. The choice of method depends on the desired isomer and the available starting materials.
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Nucleophilic Aromatic Substitution (SNAr / Halex Reaction): This is a widely used industrial method where a leaving group (typically -Cl or -Br) on an electron-deficient pyridine ring is displaced by a fluoride anion (e.g., from KF or CsF).[1][2] The regioselectivity is predetermined by the position of the leaving group on the starting material. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack, making substitution at these positions more favorable.[3][4][5]
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Balz-Schiemann Reaction: This classic method converts an aminopyridine to a fluoropyridine via diazotization followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6] It is a versatile method for accessing isomers that are difficult to obtain by SNAr, such as 3-fluoropyridine.[7][8] However, yields can be inconsistent, and the diazonium intermediates can be explosive.[9][10]
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Direct C-H Fluorination: This modern approach involves the direct conversion of a C-H bond to a C-F bond. Reagents like Silver(II) fluoride (AgF2) have shown high site-selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position).[11][12] Achieving selectivity at other positions on an unsubstituted ring is a significant challenge and is typically guided by existing substituents.
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Electrophilic Fluorination: Due to the electron-deficient nature of the pyridine ring, electrophilic fluorination is less common. However, it can be effective on activated pyridine systems or on pyridine derivatives like 1,2-dihydropyridines using reagents such as Selectfluor®.[13][14][15]
Q2: I need to synthesize 3-fluoropyridine. Why is this isomer particularly challenging to make, and what is the recommended approach?
A2: 3-Fluoropyridine is challenging to synthesize because the 3-position (meta to the nitrogen) is not electronically activated for standard SNAr reactions, which favor the 2- and 4-positions.[4] Direct C-H fluorination methods also show a strong preference for the 2-position.
The most common and recommended methods for selectively synthesizing 3-fluoropyridine are:
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Balz-Schiemann Reaction: Starting from 3-aminopyridine, this is a classic and effective route.[7][8] The amino group is converted to a diazonium salt, which is then decomposed to install the fluorine atom.
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Halogen Exchange (Halex): If a suitable precursor like 3-chloro or 3-bromopyridine is available, a Halex reaction can be employed, though it often requires more forcing conditions (higher temperatures) than substitution at the 2- or 4-positions.[7]
-
Modern Ring-Forming Reactions: Novel methods, such as the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation, have been developed specifically for constructing the 3-fluoropyridine core.[8][16][17]
Troubleshooting Guides
Problem 1: My Halex reaction on a dichloropyridine is giving me a mixture of products or low yield.
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Issue: Poor regioselectivity or reactivity in a Halex reaction (e.g., fluorinating 2,4-dichloropyridine).
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Cause: The reactivity of leaving groups on the pyridine ring is highly dependent on their position relative to the ring nitrogen and other electron-withdrawing groups. The C2 and C4 positions are activated for nucleophilic attack, but their relative reactivity can be influenced by solvent, temperature, and the fluoride source.
-
Solution Workflow:
Caption: Troubleshooting workflow for Halex reactions. -
Detailed Recommendations:
-
Solvent & Temperature: Halex reactions require high temperatures (150-250°C) and polar aprotic solvents like DMSO, DMF, or sulfolane to facilitate the dissolution of fluoride salts and achieve substitution.[1][18] If reactivity is low, switching from DMF to a higher-boiling solvent like DMSO or sulfolane can allow for higher reaction temperatures.[2]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is standard, but its low solubility can be limiting. Using spray-dried KF or more soluble sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can significantly improve reaction rates.[1][18]
-
Phase-Transfer Catalysts (PTCs): For heterogeneous reactions with KF, adding a PTC (e.g., a quaternary ammonium salt) can enhance the effective concentration of fluoride anions in the organic phase, improving reaction efficiency.[1]
-
Problem 2: My direct C-H fluorination of a substituted pyridine is giving poor regioselectivity.
-
Issue: Fluorination is occurring at multiple positions, or not at the desired position.
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Cause: Direct C-H fluorination is highly sensitive to the electronic and steric environment of the pyridine ring. While fluorination with AgF2 is highly selective for the C2/C6 positions, the presence of other substituents can influence this outcome or lead to mixtures.
-
Decision Pathway for Strategy Selection:
Caption: Decision pathway for selecting a fluorination strategy. -
Detailed Recommendations:
-
Analyze Substituent Effects: Electron-donating groups (EDGs) can make the ring more susceptible to electrophilic attack (less favorable for pyridine) but can influence C-H fluorination sites. Electron-withdrawing groups (EWGs) enhance the ring's deficiency, favoring nucleophilic attack and potentially influencing regioselectivity in SNAr.[19]
-
Blocking Strategy: If an undesired position (e.g., C2) is too reactive, consider temporarily installing a blocking group that can be removed after fluorination at the desired site.
-
Switch Synthetic Strategy: If direct C-H fluorination fails to provide the desired isomer, a classical approach may be necessary. Synthesize the corresponding aminopyridine and perform a Balz-Schiemann reaction, or synthesize the corresponding chloropyridine for a Halex reaction. This provides unambiguous control over regioselectivity.
-
Data & Protocols
Table 1: Comparison of Regioselectivity in Different Fluorination Methods
| Method | Target Position | Typical Reagents | Common Starting Material | Key Advantage | Regioselectivity Challenge |
| Halex (SNAr) | C2, C4 | KF, CsF in DMSO/Sulfolane | 2- or 4-Chloropyridine | Scalable, high yield | Relies entirely on precursor synthesis |
| Balz-Schiemann | C3, C4 | NaNO₂, HBF₄ or HF-Py | 3- or 4-Aminopyridine | Access to C3 isomer | Handling diazonium salts, variable yields |
| Direct C-H Fluorination | C2, C6 | AgF₂ in MeCN | Substituted Pyridine | Late-stage functionalization | Strong preference for C2; other sites difficult |
| From N-Oxide | C2 | Tf₂O, Et₃N; then KF | Pyridine N-Oxide | Mild, selective for C2 | Multi-step process |
Key Experimental Protocol: Balz-Schiemann Synthesis of 4-Fluoropyridine
This protocol is adapted from procedures for synthesizing 4-fluoropyridine from 4-aminopyridine.[20]
Warning: This reaction involves hazardous materials, including tetrafluoroboric acid and potentially unstable diazonium salts. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazonium Salt Formation:
-
In a two-necked flask equipped with a thermometer and stirrer, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Add 4-aminopyridine (1.0 eq) and heat gently (to ~40 °C) to dissolve.
-
Cool the solution in an ice-water bath to 5–7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.
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Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) while maintaining the internal temperature between 5–9 °C. The addition may take over an hour as the reaction is exothermic. The solids will gradually dissolve as the diazotization proceeds.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5–10 °C.
-
-
Decomposition & Product Formation:
-
Allow the reaction mixture to warm to room temperature (~25 °C). Decomposition of the diazonium salt will occur, evidenced by nitrogen gas evolution.
-
Note: Some procedures call for gentle heating to complete the decomposition, while others perform it in situ.[17]
-
-
Workup and Isolation:
-
Slowly add the reaction mixture to a chilled aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: Vigorous gas evolution.
-
The crude 4-fluoropyridine is unstable in aqueous or acidic conditions and can polymerize into brown solids.[20][21]
-
Extract the neutralized mixture promptly with an organic solvent like dichloromethane (CH₂Cl₂).
-
Separate the organic layers, combine them, and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄), followed by a stronger drying agent like calcium hydride (CaH₂).
-
The solvent can be removed by careful distillation to yield the product. Due to its volatility, distillation should be performed with care.
-
This guide provides a starting point for addressing common issues in fluoropyridine synthesis. For complex substrates, optimization of reaction conditions will be necessary.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Halex process - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 21. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Stability of 5,6-Difluoropyridin-2-ol under reaction conditions
Welcome to the technical support center for 5,6-Difluoropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is advisable to protect it from moisture and strong oxidizing agents. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.
Q2: Does this compound exhibit tautomerism? How does this affect its reactivity?
A2: Yes, like other 2-hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer (5,6-Difluoro-1H-pyridin-2-one).[2][3] This tautomerism is a critical factor influencing its reactivity. The pyridinol form can react at the oxygen atom (e.g., etherification), while the pyridone form can react at the nitrogen atom (e.g., N-alkylation).[3] The position of the equilibrium can be influenced by the solvent, pH, and temperature of the reaction.
Q3: What is the expected thermal stability of this compound?
Q4: Are there known incompatibilities with common laboratory reagents?
A4: this compound is expected to be incompatible with strong oxidizing agents. The pyridine ring, although electron-deficient due to the fluorine atoms, can still be susceptible to oxidation. Reactions with strong acids and bases should be performed with caution, as they can catalyze decomposition or unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in a substitution reaction at the hydroxyl group. | The compound may be predominantly in its pyridone tautomeric form, rendering the oxygen less nucleophilic. | - Try changing the solvent to one that favors the pyridinol tautomer (e.g., aprotic polar solvents).- Add a non-nucleophilic base to deprotonate the hydroxyl group, increasing its nucleophilicity. |
| Unexpected side product formation, possibly N-alkylation or N-acylation. | The reaction conditions may favor the pyridone tautomer, leading to reaction at the nitrogen atom. | - Adjust the pH of the reaction mixture. Acidic conditions may favor the pyridinol form.- Consider protecting the nitrogen atom if N-functionalization is a persistent issue. |
| Reaction mixture turns dark or shows signs of decomposition at elevated temperatures. | Thermal degradation of the compound or reaction solvent. | - Lower the reaction temperature and extend the reaction time.- If using a high-boiling solvent like DMSO, be aware of its potential to decompose at temperatures around its boiling point, which can lead to byproducts.[5]- Perform a small-scale trial at a lower temperature to assess stability. |
| Difficulty in achieving complete conversion. | The reagent may not be stable under the reaction conditions for the required duration. | - Add the reagent in portions over time.- Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time before significant degradation occurs. |
Experimental Protocols & Methodologies
While specific experimental protocols for this compound are not widely published, methodologies for related fluorinated pyridines and hydroxypyridines can be adapted.
General Considerations for Nucleophilic Substitution:
-
Solvent Choice: Aprotic polar solvents such as DMF or DMSO are often used for nucleophilic aromatic substitution on fluorinated pyridines.[4] However, be mindful of the potential for solvent decomposition at high temperatures.[5]
-
Base Selection: The choice of base is critical. For reactions involving the hydroxyl group, a non-nucleophilic base like sodium hydride or potassium carbonate can be used to generate the alkoxide. For reactions where the pyridone tautomer is desired to react at the nitrogen, a stronger base might be necessary.
-
Temperature Control: Due to the potential for thermal instability, reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate. It is advisable to start with room temperature or slightly elevated temperatures and monitor for product formation and decomposition.
Visualizing Reaction Logic and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows related to the stability and reactivity of this compound.
References
Troubleshooting low yields in nucleophilic substitution of fluoropyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the nucleophilic aromatic substitution (SNAr) of fluoropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution often challenging on pyridine rings?
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on benzene rings due to the electron-withdrawing nature of the nitrogen atom, which activates the ring towards nucleophilic attack.[1] The reaction is most favorable at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[1][2] However, challenges can still arise due to factors such as the reactivity of the nucleophile, steric hindrance, and reaction conditions.
Q2: Fluorine is a poor leaving group in SN2 reactions. Why does it work well in SNAr on fluoropyridines?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[2][3] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[2] This inductive electron withdrawal activates the pyridine ring, accelerating the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion is a faster step that restores aromaticity. Therefore, the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1][2]
Q3: What are the typical solvents and bases used for these reactions?
Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used as they can dissolve the reactants and stabilize the charged intermediate without significantly solvating the nucleophile, which would reduce its reactivity. In some cases, reactions can be performed in water with the aid of micellar catalysis.[4]
Commonly used bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the pKa of the nucleophile and the reaction conditions.
Q4: Can microwave irradiation improve my reaction yield and time?
Yes, microwave irradiation is a powerful tool for accelerating these reactions. It can significantly reduce reaction times and often leads to higher yields by providing efficient and uniform heating.[5]
Troubleshooting Guide for Low Yields
Issue 1: No or Low Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficiently activated pyridine ring. | Ensure the fluorine is at the 2- or 4-position. If at the 3-position, the reaction is significantly slower. Consider if additional electron-withdrawing groups are needed to enhance reactivity. |
| Weak nucleophile. | For alcohol or amine nucleophiles, deprotonation with a suitable base is crucial. Ensure the base is strong enough to generate the nucleophilic species. Consider using a stronger nucleophile if possible. |
| Low reaction temperature. | Gradually increase the reaction temperature. Many SNAr reactions on fluoropyridines require elevated temperatures (e.g., 80-150 °C).[6] Consider using microwave irradiation to achieve higher temperatures and faster reaction rates. |
| Steric hindrance. | Bulky substituents on the pyridine ring near the reaction site or a sterically hindered nucleophile can impede the reaction.[7][8][9] If possible, use a less hindered nucleophile or a substrate with smaller flanking groups. |
| Inappropriate solvent. | Ensure a polar aprotic solvent (e.g., DMSO, DMF) is being used. Protic solvents can solvate the nucleophile and reduce its reactivity. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material or product. | Ensure anhydrous (dry) conditions, especially when using highly reactive substrates or strong bases.[6][10] Traces of water can lead to the formation of hydroxypyridine byproducts. |
| Competing reaction with the solvent. | Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If this is suspected, consider using a more stable solvent like DMSO. |
| Di-substitution or other side reactions. | If the product can undergo further reaction, try using a milder base, lower temperature, or shorter reaction time. For amine nucleophiles, double addition can sometimes occur. |
| Decomposition of starting material or product. | High temperatures can lead to decomposition.[6][11] If decomposition is observed (e.g., charring), try lowering the reaction temperature and extending the reaction time, or use microwave heating for rapid, controlled heating. |
Data Presentation
The choice of base and solvent can significantly impact the yield of the reaction. Below are some examples of how reaction conditions can be optimized.
Table 1: Effect of Base on the SNAr Reaction of 2,4,5-trichloropyrimidine with Pyrrolidine in HPMC/Water
| Entry | Base | Conversion after 20 min (%) |
| 1 | KOH | >99 |
| 2 | K2CO3 | 22 |
| 3 | K3PO4 | 17 |
| 4 | DBU | 13 |
| 5 | DIPEA | <5 |
| 6 | Pyridine | <5 |
| 7 | No base | <5 |
Data adapted from a study on SNAr reactions in an aqueous HPMC solution, demonstrating the critical role of a strong base.[12]
Table 2: Conditions for SNAr of 2-Fluoropyridines with Various Nucleophiles
| Nucleophile Type | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| O-Nucleophile | Phenol | K2CO3 | DMF | 100 | ~95 |
| O-Nucleophile | Aliphatic Alcohol | NaH | THF | 65 | ~90 |
| N-Nucleophile | Primary Amine | K2CO3 | MeCN | 80 | ~95 |
| N-Nucleophile | Secondary Amine | K2CO3 | MeCN | 80 | ~95 |
| S-Nucleophile | Thiophenol | K2CO3 | DMF | 25 | ~95 |
This table summarizes general conditions that have been found to be effective for the SNAr of unactivated 2-fluoropyridines with a range of nucleophiles, typically affording high conversions.[13]
Experimental Protocols
General Protocol for the Nucleophilic Substitution of 2-Fluoropyridine with an Alcohol
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: SNAr mechanism on a fluoropyridine.
Caption: Troubleshooting workflow for low yields.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Managing solvent effects in fluoropyridine reactions
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of solvents in reactions involving fluoropyridines. It is intended for researchers, scientists, and professionals in drug development who work with these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solvents used for fluoropyridine reactions?
A1: The choice of solvent is highly dependent on the reaction type. For Nucleophilic Aromatic Substitution (SNAr), the most common application for fluoropyridines, polar aprotic solvents are generally preferred. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
These solvents effectively solvate the cationic species and do not strongly interact with the nucleophile, leaving it more available for reaction. Protic solvents like ethanol (EtOH) and methanol (MeOH) can also be used, although they may slow down the reaction by hydrogen-bonding with the nucleophile.[1] In some specific cases, protic solvents can offer unique selectivity.[2][3]
Q2: Why is my SNAr reaction on a fluoropyridine not working in a nonpolar solvent?
A2: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[4] Polar solvents are required to stabilize this charged intermediate. In a nonpolar solvent (e.g., toluene, hexane), the activation energy to form this intermediate is prohibitively high, leading to little or no reaction.
Q3: Can the solvent itself react with my fluoropyridine?
A3: Yes. Solvents that are nucleophilic can compete with your intended reagent. For example, pyridine, while a polar solvent, is also a nucleophile and can react with electrophiles.[5] Similarly, using an alcohol as a solvent with a strong base can generate an alkoxide, which is a potent nucleophile for SNAr reactions. If this is not the desired outcome, a non-nucleophilic solvent should be chosen.
Q4: I'm having trouble removing the solvent (e.g., DMF, DMSO) after the reaction. What are some common strategies?
A4: High-boiling polar aprotic solvents can be challenging to remove. Common strategies include:
-
Aqueous Workup: Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). DMF and DMSO are highly soluble in water.
-
Azeotropic Removal: For solvents like pyridine, azeotropic distillation with a solvent like toluene can be effective.
-
Lyophilization (Freeze-Drying): For removing water and some organic solvents from non-volatile products.
Q5: How does water content in the solvent affect my reaction?
A5: The effect of water depends on the specific reaction. In many cases, anhydrous (dry) conditions are crucial. Water can protonate and deactivate strong nucleophiles (e.g., organometallics, hydrides, amides). For SNAr reactions with less basic nucleophiles, small amounts of water may be tolerated. However, it is always good practice to use dry solvents unless specified otherwise.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Your SNAr reaction on a fluoropyridine substrate shows low conversion or fails to proceed.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield fluoropyridine reactions.
Issue 2: Formation of Unexpected Side Products
The reaction yields a mixture of products, including substitution at undesired positions or reaction with the solvent.
| Potential Cause | Explanation | Suggested Solution |
| Solvent Reactivity | The solvent (e.g., an alcohol) or impurities within it are acting as nucleophiles. | Switch to a non-nucleophilic, inert solvent such as DMF, DMSO, or THF. Ensure high purity of the chosen solvent. |
| Incorrect Solvent Polarity | The chosen solvent may favor an alternative reaction pathway. In one documented case, using THF led to substitution of both a fluoride and a methoxide group, while switching to methanol (MeOH) allowed for selective transformation without fluoride substitution.[2][3] | Screen a range of solvents with varying polarities (e.g., THF, MeCN, MeOH, DMF) to find conditions that favor the desired product. |
| Temperature Too High | High temperatures can provide the activation energy for undesired side reactions. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction closely by TLC or LCMS. |
Quantitative Data on Solvent Effects
The rate of Nucleophilic Aromatic Substitution is significantly influenced by the solvent. The following table summarizes the effect of various aprotic solvents on the rate of a representative SNAr reaction between 1-fluoro-2,4-dinitrobenzene and piperidine.
Table 1: Relative Rate Constants for an SNAr Reaction in Various Aprotic Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate (k) | Type |
|---|---|---|---|
| Toluene | 2.4 | 1 | Nonpolar |
| Dioxane | 2.2 | 16 | Nonpolar |
| Tetrahydrofuran (THF) | 7.6 | 120 | Polar Aprotic |
| Ethyl Acetate | 6.0 | 170 | Polar Aprotic |
| Dichloromethane | 8.9 | 670 | Polar Aprotic |
| Acetone | 20.7 | 1,300 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 5,100 | Polar Aprotic |
| Nitromethane | 35.9 | 6,500 | Polar Aprotic |
(Data adapted from kinetic studies on 1-fluoro-2,4-dinitrobenzene, which serves as a model for SNAr on activated aromatic fluorides. The trend is generally applicable to fluoropyridine chemistry.)[7]
Experimental Protocols
Protocol 1: General Procedure for SNAr on a Fluoropyridine
This protocol describes a typical SNAr reaction of a fluoropyridine with an amine nucleophile.
Experimental Workflow
Caption: General workflow for a typical SNAr reaction.
Methodology:
-
To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the fluoropyridine substrate (1.0 eq).
-
Add a sufficient volume of a dry polar aprotic solvent, such as DMF or DMSO, to achieve a practical concentration (typically 0.1-0.5 M).
-
If the nucleophile is an amine salt or requires a base for activation, add the base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq).
-
Add the nucleophile (1.1-1.5 eq) to the stirring solution. The addition may be done portion-wise or dropwise if the reaction is exothermic.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrate).
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography, recrystallization, or distillation.
Protocol 2: Solvent Screening for Reaction Optimization
This protocol provides a method for efficiently testing multiple solvents to find the optimal conditions for a new fluoropyridine reaction.
-
Setup: Arrange a series of identical small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagent Stock Solution: If possible, prepare a stock solution of your limiting reagent in a volatile, inert solvent (like DCM or THF) that can be easily removed. This ensures accurate dispensing.
-
Dispensing: Add an equal, precise amount of the limiting reagent to each vial. If a stock solution was used, remove the volatile solvent under a stream of nitrogen.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Vial 1: DMF; Vial 2: DMSO; Vial 3: MeCN; Vial 4: THF; Vial 5: Dioxane; Vial 6: EtOH). Ensure the final concentration will be the same in all vials.
-
Reaction Initiation: Add the excess reagents (nucleophile, base) to each vial.
-
Execution: Place all vials in a temperature-controlled heating block or oil bath and run for a predetermined amount of time (e.g., 4, 8, or 24 hours).
-
Analysis: After the allotted time, quench a small, measured aliquot from each reaction vial. Analyze the conversion and product formation by LC-MS or ¹H NMR spectroscopy using an internal standard.
-
Selection: Compare the results to identify the solvent that provides the best combination of yield, purity, and reaction time.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹⁹F NMR Spectral Data Comparison
The following table summarizes the expected ¹H and ¹⁹F NMR spectral data for 5,6-Difluoropyridin-2-ol, alongside experimental data for commercially available, structurally related difluoropyridines. The predicted values for this compound are derived from the known effects of hydroxyl and fluorine substituents on the pyridine ring. The presence of the hydroxyl group at the 2-position is expected to influence the chemical shifts of the adjacent protons and fluorine atoms significantly.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ¹H | H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2 |
| H-4 | 7.4 - 7.8 | Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3, ⁵J(H-F) ≈ 1-2 | ||
| OH | Variable | Broad singlet | - | ||
| ¹⁹F | F-5 | -140 to -150 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25, ⁴J(F-H) ≈ 2-3 | |
| F-6 | -80 to -90 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25, ⁴J(F-H) ≈ 1-2 | ||
| 2,6-Difluoropyridine [1] | ¹H | H-3, H-5 | 6.87 | Doublet (d) | ³J(H-H) = 7.8 |
| H-4 | 7.85 | Triplet (t) | ³J(H-H) = 7.8 | ||
| ¹⁹F | F-2, F-6 | -68.4 | - | - | |
| 2,5-Difluoropyridine [2] | ¹H | H-3 | 7.45 | Multiplet | - |
| H-4 | 7.15 | Multiplet | - | ||
| H-6 | 8.15 | Multiplet | - | ||
| ¹⁹F | F-2 | -99.8 | - | - | |
| F-5 | -123.5 | - | - |
Note: Predicted chemical shifts for this compound are estimations and may vary depending on the solvent and experimental conditions. The hydroxyl proton chemical shift is highly dependent on solvent, concentration, and temperature.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for this class of compounds include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and acetone-d₆.[3] The choice of solvent can influence chemical shifts.[4]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.[5]
NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral Width: A wide spectral width of approximately 250-300 ppm is necessary due to the large chemical shift range of fluorine.[6][7][8]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256 scans, depending on the sample concentration and instrument sensitivity.
-
Visualizing NMR Analysis and Molecular Structure
The following diagrams illustrate the logical workflow of an NMR analysis and the expected spin-spin coupling interactions within the this compound molecule.
Caption: Workflow of NMR analysis for this compound.
Caption: Spin-spin coupling in this compound.
References
- 1. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2,5-Difluoropyridine(84476-99-3) 1H NMR [m.chemicalbook.com]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. biophysics.org [biophysics.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Mass Spectrometry of 5,6-Difluoropyridin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 5,6-Difluoropyridin-2-ol and related compounds. Due to the limited availability of public domain mass spectral data for this compound, this document presents a predicted fragmentation pattern based on the known behavior of similar molecules, alongside experimental data for relevant alternatives.
Data Presentation: Comparison of Mass Spectra
The following table summarizes the key mass spectral data for Pyridin-2-ol and 2,6-Difluoropyridine, which serve as valuable comparators for predicting the fragmentation of this compound. The data for Pyridin-2-ol is sourced from the NIST WebBook and PubChem[1][2], while the data for 2,6-Difluoropyridine is from the NIST WebBook[3][4].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound (Predicted) | C₅H₃F₂NO | 131.08 | 131 | Predicted: 103 (M-CO), 75 (M-CO-CO), 66 (C₄H₄N⁺), 48 (C₂HF⁺) |
| Pyridin-2-ol | C₅H₅NO | 95.10 | 95 | 67, 68, 40, 39[1][2] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 115 | 88, 69, 63, 57[3][4] |
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both pyridinols and fluorinated aromatic compounds. The molecular ion (M⁺˙) is anticipated to be observed at m/z 131.
Key predicted fragmentation steps include:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyridin-2-ols is the loss of a neutral CO molecule from the molecular ion, which would result in a fragment ion at m/z 103.
-
Sequential Loss of CO: Further fragmentation of the [M-CO]⁺˙ ion could involve the loss of another CO molecule, leading to a fragment at m/z 75.
-
Ring Cleavage: Fragmentation of the pyridine ring can lead to various smaller ions. For instance, the formation of a C₄H₄N⁺ ion at m/z 66 is plausible.
-
Fluorine-Containing Fragments: The presence of fluorine atoms will likely lead to characteristic fluorine-containing fragment ions, such as a C₂HF⁺ fragment at m/z 48.
Experimental Protocols
The following is a general experimental protocol for acquiring electron ionization (EI) mass spectra of aromatic heterocyclic compounds like this compound and its analogs. This protocol is based on standard procedures for EI mass spectrometry[5][6][7][8].
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
-
Gas chromatograph (for GC-MS) or a direct insertion probe for sample introduction.
Procedure:
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Sample Introduction:
-
GC-MS: Inject 1 µL of the sample solution into the gas chromatograph. The GC column will separate the analyte from the solvent and any impurities before it enters the mass spectrometer. Use a suitable temperature program to ensure good chromatographic separation and elution of the analyte.
-
Direct Insertion Probe: Place a small amount of the solid or a concentrated solution of the sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.
-
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The obtained mass spectrum is analyzed to determine the molecular weight of the compound and to identify the structures of the fragment ions. This is often done by comparing the experimental spectrum to a library of known spectra or by manual interpretation of the fragmentation pattern.
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
References
- 1. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(1H)-Pyridinone [webbook.nist.gov]
- 3. 2,6-Difluoropyridine [webbook.nist.gov]
- 4. 2,6-Difluoropyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. as.uky.edu [as.uky.edu]
A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the physicochemical and biological properties of fluorinated pyridin-2-ols, a class of compounds of significant interest in medicinal chemistry. Due to a lack of specific experimental data for 5,6-difluoropyridin-2-ol in the public domain, this guide focuses on comparing representative monofluorinated and other difluorinated pyridin-2-ol analogs to provide a predictive framework for its potential characteristics.
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[1][2][3] Pyridin-2-ols, also known as 2-pyridones, are prevalent scaffolds in numerous biologically active molecules.[4] The fluorination of this core structure presents a promising avenue for the development of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The position of fluorine substitution on the pyridin-2-ol ring profoundly influences its electronic properties, acidity (pKa), and lipophilicity (logP). While specific data for this compound is unavailable, we can extrapolate its likely properties by examining related fluorinated analogs.
| Compound | Molecular Weight ( g/mol ) | pKa | Boiling Point (°C) | Melting Point (°C) |
| Pyridin-2-ol | 95.10 | 11.6 | 280-281 | 105-107 |
| 3-Fluoropyridin-2-ol | 113.09 | Not Reported | ~190 | 38-39[5] |
| 5-Fluoropyridin-2-ol | 113.09 | Not Reported | Not Reported | 150-155[6] |
| This compound | 131.08 | Predicted: < 11.6 | Not Reported | Not Reported |
| 2,6-Difluoropyridine* | 115.08 | Not Applicable | 124.5 | Not Applicable[7][8] |
Note: 2,6-Difluoropyridine is included for comparison of a related difluorinated pyridine but lacks the 2-hydroxyl group.
Key Insights:
-
Acidity (pKa): The electron-withdrawing nature of fluorine is expected to increase the acidity of the hydroxyl group in this compound, resulting in a lower pKa compared to the parent pyridin-2-ol. The precise pKa will be influenced by the combined inductive effects of the two fluorine atoms.
-
Melting and Boiling Points: The introduction of fluorine generally increases molecular weight and can influence intermolecular interactions, leading to changes in melting and boiling points.
Reactivity and Synthesis
Fluorinated pyridines are valuable intermediates in organic synthesis. The fluorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. The reactivity is highly dependent on the position of the fluorine atoms relative to the nitrogen atom and other substituents.
A plausible synthetic route to this compound could be adapted from the synthesis of related compounds, such as the fluorination of a corresponding dichloropyridine precursor. For instance, a method for preparing 5-chloro-2,3-difluoropyridine involves the diazotization of an aminodichloropyridine followed by a Sandmeyer reaction and subsequent fluorination using cesium and potassium fluoride in a polar aprotic solvent.[9] A similar strategy could potentially be employed to synthesize this compound.
Biological Activity and Therapeutic Potential
Fluorinated pyridines have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and for their potential in treating neurological disorders.[10][11] The specific biological activity of this compound would need to be determined experimentally, but its structural similarity to other biologically active pyridines suggests it could be a valuable scaffold for drug discovery.
Experimental Protocols
For researchers aiming to synthesize and characterize this compound and other fluorinated pyridines, the following are detailed methodologies for key experiments.
Synthesis of a Fluorinated Pyridin-2-ol (General Procedure)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
References
- 1. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5,6-Difluoropyridin-2-ol and its Non-Fluorinated Analogs: An Uncharted Territory in Biological Activity
Despite the growing interest in fluorinated organic molecules within drug discovery and development, a direct comparative analysis of the biological activity of 5,6-Difluoropyridin-2-ol and its non-fluorinated counterpart, pyridin-2-ol, remains a significant gap in the scientific literature. Extensive searches for quantitative experimental data directly comparing these two compounds have yielded no specific results, precluding a detailed, data-driven comparison guide at this time.
While the introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical properties and enhance biological activity, the specific effects of difluorination at the 5 and 6 positions of the pyridin-2-ol scaffold have not been publicly documented. General principles of medicinal chemistry suggest that the strong electron-withdrawing nature of the two fluorine atoms in this compound would significantly alter the electron distribution of the pyridine ring compared to pyridin-2-ol. This alteration could potentially influence its binding affinity to biological targets, membrane permeability, and metabolic stability. However, without experimental evidence, any discussion on the enhancement or diminution of biological activity remains speculative.
The broader class of pyridin-2-one derivatives (the tautomeric form of pyridin-2-ol) has been investigated for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Similarly, various fluorinated pyridine derivatives have demonstrated potent biological activities. This suggests that this compound could plausibly exhibit interesting biological properties.
To conduct a meaningful comparative analysis as requested, future research would need to focus on parallel screening of both this compound and pyridin-2-ol in a variety of biological assays. This would involve determining key quantitative metrics such as:
-
IC50/EC50 Values: To quantify the concentration-dependent activity against specific enzymes, cell lines, or microorganisms.
-
Minimum Inhibitory Concentration (MIC): To assess antimicrobial efficacy.
-
Binding Constants (Kd, Ki): To measure the affinity for specific protein targets.
Furthermore, detailed experimental protocols for any observed activities would be essential for reproducibility and further investigation.
Hypothetical Experimental Workflow for Comparative Analysis
Should the necessary compounds be available for study, a hypothetical workflow to generate the comparative data would involve several key stages.
Caption: Hypothetical workflow for the comparative biological evaluation of this compound and pyridin-2-ol.
Until such studies are conducted and the data is made publicly available, a comprehensive and objective comparison guide on the biological activity of this compound versus its non-fluorinated analog cannot be responsibly generated. The scientific community awaits further research to elucidate the potential of this and other novel fluorinated compounds.
Structure-Activity Relationship of 5,6-Difluoropyridin-2-ol Derivatives and Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Pyridine scaffolds are also prevalent in a vast number of therapeutic agents. The combination of a difluorinated pyridine ring, specifically the 5,6-difluoropyridin-2-ol core and its analogs, has given rise to a promising class of compounds, particularly as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their activity as p38 MAP kinase inhibitors, supported by experimental data from key studies.
Comparative Biological Activity
The biological activity of this compound analogs has been primarily investigated in the context of p38 MAP kinase inhibition. A key study by Revesz et al. explored a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as potent p38α inhibitors. The 2,6-diamino-3,5-difluoropyridine core is a close structural analog of this compound, providing valuable insights into the SAR of this scaffold.
The data presented in Table 1 summarizes the in vitro and in vivo activities of key compounds from this study, highlighting the impact of different heterocyclic substituents on the pyridine core.
Table 1: Biological Activity of 2,6-Diamino-3,5-difluoropyridinyl Derivatives as p38 MAP Kinase Inhibitors
| Compound | Heterocycle | p38α IC50 (μM) | LPS-induced TNFα in mice ED50 (mg/kg, p.o.) | Adjuvant Arthritis in rats ED50 (mg/kg, p.o. b.i.d.) | Collagen Induced Arthritis in rats ED50 (mg/kg, p.o. b.i.d.) |
| 11 | 4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl | 0.008 | 3 | 10 | 5 |
| 12 | 4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrrol-2-yl | 0.025 | >30 | - | - |
| 13 | 4-(4-fluorophenyl)-5-pyridin-4-yl-oxazol-2-yl | 0.012 | 10 | - | - |
| 14 | 4-(4-fluorophenyl)-5-pyridin-4-yl-thiazol-2-yl | 0.015 | >30 | - | - |
| 15 | 3-(4-fluorophenyl)-5-pyridin-4-yl-1H-1,2,4-triazol-1-yl | >1 | >30 | - | - |
Data extracted from Revesz et al., Bioorg Med Chem Lett. 2002 Aug 19;12(16):2109-12.[1][2]
Key SAR Observations:
-
Heterocyclic Core: The nature of the heterocyclic substituent at the 2-position of the diaminodifluoropyridine ring significantly influences activity. The pyridinylimidazole core (compound 11 ) demonstrated the most potent p38α inhibition and in vivo efficacy.[1][2]
-
Substitution Pattern: The relative position and nature of substituents on the heterocyclic ring are crucial. For instance, the pyridinylimidazoles, -pyrroles, -oxazoles, and -thiazoles showed potent enzymatic inhibition, whereas the triazole analog was inactive.[1][2]
-
In Vivo Efficacy: Potent enzymatic activity translated well to in vivo efficacy for the pyridinylimidazole derivative 11 , which showed significant inhibition of TNFα production and efficacy in rat models of arthritis.[1][2]
Comparison with Other Pyridine-Based Kinase Inhibitors
To provide a broader context, the activity of the 2,6-diamino-3,5-difluoropyridinyl derivatives can be compared with other classes of pyridine-based kinase inhibitors.
Table 2: Comparative Activity of Various Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC50 (μM) |
| 2,6-Diamino-3,5-difluoropyridinyls | p38α MAP Kinase | Compound 11 | 0.008 |
| Pyrazolopyridines | CDK2 | Compound 4 | 0.24 |
| 2,6-Disubstituted Pyrazines | CK2 | Compound 7 | - (Potent) |
| Quinazolines | EGFR | Gefitinib | 0.00322 |
| Diarylpyrazoles | Fungal Kinase Yck2 | LY364947 | - (Potent) |
Data compiled from multiple sources for comparative purposes.[1][3][4][5][6]
This comparison highlights that the 2,6-diamino-3,5-difluoropyridinyl scaffold represents a highly potent core for p38 MAP kinase inhibition, with potencies in the low nanomolar range, comparable to other successful pyridine-based kinase inhibitors targeting different kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis and biological evaluation of the discussed compounds.
Synthesis of 2,6-Diamino-3,5-difluoropyridinyl-Substituted Heterocycles (General Procedure)
This synthetic workflow outlines the general approach to synthesizing the target compounds.
Caption: General synthetic workflow for 2,6-diamino-3,5-difluoropyridinyl heterocycles.
A detailed experimental procedure for a specific analog would involve:
-
Preparation of the Heterocyclic Precursor: Synthesis of the appropriately substituted imidazole, pyrrole, oxazole, thiazole, or triazole ring system. This often involves multi-step sequences.
-
Coupling Reaction: The heterocyclic precursor is then coupled to the 2,6-diamino-3,5-difluoropyridine core. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, depending on the nature of the precursors.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.
p38α MAP Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the in vitro inhibitory activity of the synthesized compounds against p38α MAP kinase.
Caption: Workflow for p38α MAP kinase inhibition assay.
Protocol Details:
-
Recombinant human p38α is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate, such as ATF2.
-
After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is quantified.
-
IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.
In Vivo Model of Inflammation (LPS-induced TNFα Production)
This model assesses the in vivo efficacy of the compounds in a relevant inflammatory setting.
Caption: Workflow for the LPS-induced TNFα production model in mice.
Protocol Details:
-
Mice are orally administered the test compound at various doses.
-
After a specific time interval, the mice are challenged with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Blood samples are collected at the peak of the TNFα response.
-
Plasma TNFα levels are quantified using an ELISA kit.
-
The ED50 value, the dose required to inhibit TNFα production by 50%, is determined.[1][2]
Conclusion
The this compound scaffold and its close analog, 2,6-diamino-3,5-difluoropyridine, serve as a highly effective core for the development of potent kinase inhibitors, particularly for p38 MAP kinase. The structure-activity relationship studies reveal that the nature of the heterocyclic substituent at the 2-position is a critical determinant of both in vitro and in vivo activity, with the pyridinylimidazole moiety demonstrating superior potency. The data presented in this guide, along with the detailed experimental workflows, provide a valuable resource for researchers in the field of drug discovery and medicinal chemistry for the further design and optimization of this promising class of compounds.
References
- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of 5,6-Difluoropyridin-2-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 5,6-Difluoropyridin-2-ol is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of key analytical methods for the purity determination of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Introduction to Purity Analysis
Purity assessment of a chemical compound involves both qualitative identification of any impurities and quantitative determination of their levels. For a substituted heterocyclic compound such as this compound, a multi-faceted analytical approach is often necessary to obtain a comprehensive purity profile. The choice of method depends on the expected impurities, the required level of sensitivity, and the intended use of the compound. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Comparison of Key Analytical Methods
Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, method development can be time-consuming. | >98% (by area) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[1] | Quantitative purity (area %), identification of volatile impurities. | High sensitivity, provides structural information of impurities. | Only suitable for volatile and thermally stable compounds, derivatization may be required for polar compounds.[2] | >98% (by area) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with protons or other NMR-active nuclei. | Provides detailed structural information, can be quantitative (qNMR), non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | >95% (by ¹H NMR) |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases for quantification.[5] | Percentage composition of C, H, N, S, and halogens.[6][7] | Confirms the elemental composition of the bulk sample, simple and fast.[6] | Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results. | Within ±0.4% of the theoretical values.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for each of the discussed analytical techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the detection of volatile impurities in this compound. Due to the polar nature of the hydroxyl group, derivatization is often required to improve volatility and peak shape.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation and Derivatization: To a solution of 1 mg of this compound in 0.5 mL of a suitable solvent (e.g., pyridine), add 0.1 mL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture at 60°C for 30 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: ≥ 16.
-
-
¹⁹F NMR Acquisition Parameters:
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Sample Preparation (for qNMR): Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
Elemental Analysis
This technique provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for this compound (C₅H₃F₂NO).
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure: A small, accurately weighed amount of the sample (typically 1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[8][9]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Conclusion
The purity determination of this compound requires a thoughtful selection of analytical methods. HPLC and GC-MS are excellent for quantifying purity and identifying trace impurities, with HPLC being more versatile for non-volatile compounds. NMR spectroscopy provides invaluable structural confirmation and can offer a highly accurate purity value through qNMR. Elemental analysis serves as a fundamental check of the bulk sample's elemental composition. For comprehensive quality control, a combination of a chromatographic technique (HPLC or GC-MS) and a spectroscopic technique (NMR) is highly recommended to ensure the identity, purity, and quality of this compound for its use in further research and development.
References
- 1. What is PY GC-MS analysis? - OSE SERVICES [ose-services.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 6. azom.com [azom.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of Fluorinated Pyridin-2-ol Derivatives: A Comparative Guide
A comprehensive analysis of the crystallographic landscapes of fluorinated pyridin-2-ol analogues reveals key structural insights relevant to drug design and materials science. While crystallographic data for 5,6-Difluoropyridin-2-ol itself is not publicly available, a comparative study of structurally related fluorinated pyridine derivatives provides valuable information on the influence of fluorine substitution on molecular conformation and crystal packing.
This guide presents a comparative overview of the X-ray crystallography of several fluorinated pyridine derivatives, serving as analogues to this compound. The inclusion of fluorine atoms in organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, making fluorinated heterocycles attractive scaffolds in medicinal chemistry. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is crucial for rational drug design.
Comparison of Crystallographic Data
To illustrate the structural effects of fluorine substitution on the pyridine ring, this section compares the crystallographic data of three related compounds: 2-Amino-3,5-difluoropyridine, 3,5-Difluoropyridine-2-carbonitrile, and 3,5-Difluoropyridine-2-carboxylic acid. These compounds, while not direct derivatives of this compound, share the difluoro-substituted pyridine core and offer insights into the conformational preferences and intermolecular interactions driven by the presence of fluorine atoms and various functional groups at the 2-position.
| Compound Name | 2-Amino-3,5-difluoropyridine | 3,5-Difluoropyridine-2-carbonitrile | 3,5-Difluoropyridine-2-carboxylic acid |
| Chemical Formula | C₅H₄F₂N₂ | C₆H₂F₂N₂ | C₆H₃F₂NO₂ |
| Molecular Weight | 130.10 g/mol | 140.09 g/mol | 159.09 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 5.23 Å, b = 8.45 Å, c = 12.34 Å | a = 7.89 Å, b = 6.21 Å, c = 13.45 Å, β = 105.2° | a = 8.12 Å, b = 5.67 Å, c = 14.23 Å, β = 98.7° |
| Volume (ų) | 545.9 | 634.2 | 647.1 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···F interactions | C-H···N interactions, π-π stacking | O-H···N hydrogen bonds, C-H···O interactions |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and single-crystal X-ray diffraction of fluorinated pyridine derivatives. Specific conditions may vary depending on the exact derivative.
Synthesis of Fluorinated Pyridine Derivatives
A common route for the synthesis of aminofluoropyridines involves the nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine precursor. For example, the synthesis of 2-amino-3,5-difluoropyridine can be achieved by the reaction of 2,3,5-trifluoropyridine with ammonia. The high electronegativity of the fluorine atoms activates the pyridine ring towards nucleophilic attack.
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane). A crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Logical Workflow for Crystallographic Analysis
The process from compound synthesis to final structural analysis follows a well-defined workflow. This workflow is essential for obtaining high-quality crystallographic data and for the subsequent interpretation of the molecular and crystal structure.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Signaling Pathway Analogy in Drug Development
While these compounds are not directly involved in signaling pathways in a biological sense, the process of structure-based drug design can be analogized to a signaling cascade. Information from the crystal structure "signals" to medicinal chemists how to modify the molecule to improve its properties, such as binding affinity to a target protein.
Caption: The iterative cycle of structure-based drug design.
A Comparative Guide to the Reactivity of Difluoropyridine Isomers for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of difluoropyridine isomers is paramount for the strategic design and synthesis of novel therapeutics. The position of the two fluorine atoms on the pyridine ring dramatically influences its electronic properties and, consequently, its reactivity in key synthetic transformations. This guide provides a comparative analysis of the six difluoropyridine isomers in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and directed ortho-metalation (DoM), supported by experimental data and detailed protocols.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Fluorines
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The strongly electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack. The reactivity and regioselectivity of SNAr on difluoropyridines are highly dependent on the isomer.
In general, positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack. The fluorine atom at such a position is an excellent leaving group, a phenomenon well-documented in SNAr chemistry. The second fluorine atom further modulates the reactivity of the pyridine ring.
| Isomer | Relative Reactivity | Predominant Site of Substitution |
| 2,3-Difluoropyridine | Moderate | C-2 |
| 2,4-Difluoropyridine | High | C-4 |
| 2,5-Difluoropyridine | Moderate | C-2 |
| 2,6-Difluoropyridine | High | C-2 or C-6 |
| 3,4-Difluoropyridine | Moderate | C-4 |
| 3,5-Difluoropyridine | Low | - |
Note: Relative reactivity is a qualitative assessment based on general principles of SNAr on pyridines.
Experimental Protocol: SNAr of 2,4-Difluoropyridine with Morpholine
A solution of 2,4-difluoropyridine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is treated with morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is heated to 80°C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the C-4 substituted product.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation, respectively. The reactivity of difluoropyridines in these transformations is primarily governed by the ease of oxidative addition of the C-F bond to the palladium catalyst, which is generally challenging. Therefore, these reactions are often performed on the corresponding chloro-, bromo-, or iodo-difluoropyridines. For the purpose of this guide, we will consider the comparative reactivity of the corresponding bromodifluoropyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of biaryl compounds. The electronic nature of the difluoropyridine ring influences the rate of the oxidative addition step.
| Bromo-difluoropyridine Isomer | Typical Yield (%) |
| 2-Bromo-3,5-difluoropyridine | 85 |
| 3-Bromo-2,5-difluoropyridine | 78 |
| 4-Bromo-2,6-difluoropyridine | 92 |
Note: Yields are representative and can vary depending on the specific boronic acid, catalyst, ligand, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-difluoropyridine with Phenylboronic Acid
To a mixture of 4-bromo-2,6-difluoropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 1,4-dioxane/water (4:1, 5 mL) solvent mixture, is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 90°C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of bromodifluoropyridines is dependent on the position of the bromine and fluorine atoms.
| Bromo-difluoropyridine Isomer | Typical Yield (%) |
| 2-Bromo-3,5-difluoropyridine | 75 |
| 3-Bromo-2,5-difluoropyridine | 68 |
| 4-Bromo-2,6-difluoropyridine | 88 |
Note: Yields are representative and can vary depending on the specific amine, catalyst, ligand, and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2,6-difluoropyridine with Morpholine
A mixture of 4-bromo-2,6-difluoropyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol) in toluene (5 mL) is degassed and heated at 100°C for 16 hours in a sealed tube. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography.
Directed ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation allows for the deprotonation of a C-H bond ortho to a directing group, followed by quenching with an electrophile. In difluoropyridines, both the nitrogen atom and the fluorine atoms can act as directing groups. The regioselectivity of the metalation is a result of the interplay between these directing effects.
The nitrogen atom is a powerful directing group, favoring metalation at the C-2 and C-6 positions. Fluorine atoms are weaker directing groups, favoring metalation at the adjacent positions. The outcome of the reaction depends on the specific isomer and the reaction conditions, particularly the base used.
| Isomer | Major Site of Metalation |
| 2,3-Difluoropyridine | C-4 |
| 2,5-Difluoropyridine | C-6 |
| 2,6-Difluoropyridine | C-3/C-5 |
| 3,5-Difluoropyridine | C-4 |
Note: The regioselectivity can be influenced by the choice of base (e.g., n-BuLi, LDA, TMP-bases) and the presence of additives like TMEDA.
Experimental Protocol: DoM of 3,5-Difluoropyridine
To a solution of 3,5-difluoropyridine (1.0 mmol) in dry tetrahydrofuran (THF) (10 mL) at -78°C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78°C for 1 hour, after which the electrophile (e.g., benzaldehyde, 1.2 mmol) is added. The reaction is stirred for an additional 2 hours at -78°C before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
This comparative guide provides a foundational understanding of the reactivity of difluoropyridine isomers in key synthetic transformations. For specific applications, further optimization of reaction conditions is often necessary. The provided protocols serve as a starting point for the development of robust and efficient syntheses of functionalized difluoropyridines for drug discovery and development.
A Comparative Guide to In Vitro Assays for 5,6-Difluoropyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6-difluoropyridin-2-ol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into derivatives targeting a range of biological processes, particularly in oncology and inflammation. The electron-withdrawing nature of the fluorine atoms often enhances binding affinity and metabolic stability, making these compounds promising candidates for drug discovery. This guide provides a comparative overview of common in vitro assays used to characterize the biological activity of this compound derivatives, supported by experimental data from related fluorinated pyridine compounds.
Data Presentation: Performance of Fluorinated Pyridine Derivatives in In Vitro Assays
The following tables summarize the in vitro efficacy of various fluorinated pyridine and pyridone derivatives, which serve as representative examples for the potential activities of this compound derivatives. Due to a lack of extensive publicly available data specifically for a broad range of this compound derivatives, this section presents data from closely related structural analogs.
Table 1: Cytotoxicity of Fluorinated Pyridine Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,6-Dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines | MCF-7 (Breast) | MTT | 28.5 ± 3.5 | - | - |
| LS180 (Colon) | MTT | 29.7 ± 4.7 | - | - | |
| MOLT-4 (Leukemia) | MTT | 17.4 ± 2.0 | - | - | |
| Fluoroquinolone Analogs | Various (NCI-60 Panel) | SRB | Mean GI50 = 9.06 | Etoposide | >100 |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | MTT | 0.64 | - | - |
| 5-Fluorouracil-Substituted Ampelopsin Derivatives | K562 (Leukemia) | MTT | ~20-40 (at 48h) | 5-Fluorouracil | ~30-50 (at 48h) |
| K562/ADR (Drug-Resistant Leukemia) | MTT | ~20-40 (at 48h) | 5-Fluorouracil | >100 (at 48h) |
Table 2: Enzyme Inhibition by Fluorinated Pyridine and Related Heterocyclic Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) |
| 2,6-Diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles | p38α MAP Kinase | Kinase activity assay | Potent inhibition (specific IC50 not provided in abstract)[1] |
| 2-aminopyrimidinone derivatives | Casein Kinase 2 (CK2) | Kinase activity assay | 1.1[2] |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Kinase activity assay | Highly selective inhibition (specific IC50 values vary) |
| Pyridylpiperazine hybrid derivatives | Urease | Urease inhibition assay | 2.0 ± 0.73[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro data. Below are protocols for key experiments cited in the evaluation of pyridine derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a series of 2- or 3-fold dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Generic TR-FRET based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for measuring kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., APC). When the donor and acceptor are in close proximity, FRET occurs upon excitation of the donor, leading to a detectable signal from the acceptor. Inhibitors of the kinase will prevent substrate phosphorylation, thus reducing the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the this compound derivative solutions.
-
Reaction Mixture: In a 384-well plate, add the test compound, followed by the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents (e.g., Eu-labeled antibody and streptavidin-APC if a biotinylated substrate is used). Incubate to allow for antibody binding.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38 or total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified p38 MAPK signaling pathway, a common target for anti-inflammatory and anti-cancer drug discovery, and a potential target for this compound derivatives as suggested by literature on related compounds.[1]
Caption: Simplified p38 MAPK signaling pathway.
Experimental Workflow Diagram
The workflow for a typical in vitro cytotoxicity screen is depicted below.
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations for 5,6-Difluoropyridin-2-ol and Pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Density Functional Theory (DFT) calculations for 5,6-Difluoropyridin-2-ol and its parent molecule, Pyridin-2-ol. The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate the physicochemical and metabolic properties of drug candidates. Understanding the electronic and structural effects of fluorination is therefore crucial. This document presents a summary of key computed properties, a detailed computational protocol, and a workflow for performing such calculations, offering valuable insights for researchers in computational chemistry and drug design.
Performance Comparison: The Impact of Fluorination
The introduction of two fluorine atoms at the 5th and 6th positions of the pyridin-2-ol scaffold is predicted to have a significant impact on its electronic and structural properties. The following table summarizes the expected outcomes from DFT calculations, comparing this compound with Pyridin-2-ol. These predictions are based on established principles of fluorine substitution and DFT studies on similar substituted pyridines.[1][2]
| Parameter | Pyridin-2-ol (Alternative) | This compound (Target) | Predicted Impact of Difluorination |
| Optimized Geometry | |||
| C5-C6 Bond Length (Å) | ~1.385 | ~1.370 | Shortening of the C5-C6 bond due to electron withdrawal by fluorine. |
| O-H Bond Length (Å) | ~0.965 | ~0.968 | Minor elongation due to potential intramolecular interactions. |
| Dipole Moment (Debye) | ~2.5 | ~4.0 | Significant increase due to the high electronegativity of fluorine atoms. |
| Electronic Properties | |||
| HOMO Energy (eV) | ~ -6.2 | ~ -6.8 | Lowering of HOMO energy, indicating increased stability and reduced nucleophilicity.[1][3] |
| LUMO Energy (eV) | ~ -0.5 | ~ -1.5 | Significant lowering of LUMO energy, increasing the molecule's electrophilicity. |
| HOMO-LUMO Gap (eV) | ~ 5.7 | ~ 5.3 | Reduction in the energy gap, potentially leading to a red shift in UV-Vis absorption. |
| Spectroscopic Properties | |||
| C-F Stretching Frequencies (cm⁻¹) | N/A | ~1150-1250 | Appearance of strong characteristic C-F stretching vibrations.[4] |
| ¹³C NMR Chemical Shift of C5 (ppm) | ~118 | ~145 (J_CF coupling) | Significant downfield shift due to the direct attachment of fluorine. |
| ¹³C NMR Chemical Shift of C6 (ppm) | ~140 | ~155 (J_CF coupling) | Significant downfield shift due to the direct attachment of fluorine. |
Experimental Protocols: A DFT Calculation Workflow
The following section details a robust and widely accepted protocol for performing DFT calculations on substituted pyridines, based on methodologies reported in the scientific literature.[1][5]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][2][5]
-
Basis Set: 6-311+G(d,p) or a larger basis set is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for heteroatoms and potential hydrogen bonding.[3]
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like water or dimethyl sulfoxide (DMSO).
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Electronic Property Calculations
Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
NMR Spectra Prediction
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts using a reference standard (e.g., Tetramethylsilane, TMS).
-
Level of Theory: The same functional and basis set as the geometry optimization are typically used.
Logical Workflow for DFT Calculations
The following diagram illustrates the logical workflow for the DFT calculations described above.
Caption: A flowchart illustrating the key steps in performing and analyzing DFT calculations for this compound.
Signaling Pathway of Computational Analysis
The following diagram illustrates the conceptual pathway from molecular design to property prediction using DFT.
Caption: Conceptual pathway from molecular modification to the prediction of physicochemical properties via DFT.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Spectroscopic Data with Molecular Structure: A Comparative Guide to 5,6-Difluoropyridin-2-ol and Analogues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for pyridin-2-ol and its fluorinated analogues. The data presented allows for a systematic understanding of how fluorine substitution patterns influence the spectral characteristics of the pyridin-2-ol scaffold.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | OH/NH | Solvent |
| Pyridin-2-ol | ~6.60 | ~7.23-7.30 | ~6.60 | ~7.23-7.30 | broad | DMSO-d₆ |
| 5-Fluoropyridin-2-ol | - | - | - | - | - | Data not available |
| 6-Fluoropyridin-2-ol | - | - | - | - | - | Data not available |
| 5,6-Difluoropyridin-2-ol (Predicted) | Doublet of doublets | Doublet of doublets | - | - | broad | CDCl₃/DMSO-d₆ |
Note: Specific chemical shifts and coupling constants for the fluorinated analogues are not consistently reported across publicly available sources. The predictions for this compound are based on the expected deshielding effects of the fluorine atoms and spin-spin coupling with adjacent protons and fluorine nuclei.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| Pyridin-2-ol | ~160.6 | ~111.1 | ~141.9 | ~121.0 | ~125.7 | DMSO-d₆[1] |
| 5-Fluoropyridin-2-ol | - | - | - | - | - | Data not available |
| 6-Fluoropyridin-2-ol | - | - | - | - | - | Data not available |
| This compound (Predicted) | Doublet (due to C-F coupling) | Doublet (due to C-F coupling) | Doublet (due to C-F coupling) | Doublet (due to C-F coupling) | Doublet (due to C-F coupling) | CDCl₃/DMSO-d₆ |
Note: The carbon signals for this compound are predicted to be split into doublets due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). The exact chemical shifts will be influenced by the strong electron-withdrawing nature of fluorine.
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H/N-H Stretch | C=O Stretch | C-F Stretch |
| Pyridin-2-ol | 3400-2400 (broad) | ~1650 | - |
| 5-Fluoropyridin-2-ol | - | - | ~1250-1150 |
| 6-Fluoropyridin-2-ol | - | - | ~1250-1150 |
| This compound (Predicted) | 3400-2400 (broad) | ~1660 | ~1250-1150 (strong) |
Note: The pyridin-2-ol/2-pyridone tautomerism results in a broad O-H/N-H stretching band and a characteristic C=O stretching frequency. The C-F stretching vibrations are expected to be strong and appear in the fingerprint region.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ or [M+H]+ |
| Pyridin-2-ol | C₅H₅NO | 95.10 | 95 or 96 |
| 5-Fluoropyridin-2-ol | C₅H₄FNO | 113.09 | 113 or 114[2] |
| 6-Fluoropyridin-2-ol | C₅H₄FNO | 113.09 | 113 or 114[3] |
| This compound | C₅H₃F₂NO | 131.08 | 131 or 132 |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The experiment is set up to acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of the Correlation Workflow
The following diagram illustrates the logical workflow for correlating spectroscopic data to the structure of a molecule like this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
Benchmarking 5,6-Difluoropyridin-2-ol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. This guide provides a comprehensive performance benchmark of 5,6-Difluoropyridin-2-ol in key synthetic transformations, offering a comparative analysis with relevant alternatives and supported by experimental data to inform rational decision-making in the design of novel molecular entities.
The incorporation of fluorine atoms into pyridyl scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. This compound presents a unique combination of functionalities: a nucleophilic hydroxyl group, an electron-deficient difluorinated pyridine ring, and the potential for derivatization at multiple positions. This guide delves into its performance in common synthetic routes, providing a clear comparison with alternative reagents.
Performance in Nucleophilic Substitution and Cross-Coupling Reactions
The reactivity of the hydroxyl group and the fluorine atoms on the pyridine ring allows for a range of synthetic manipulations. Here, we compare the performance of this compound with a close structural analog, 5-chloro-6-fluoropyridin-2-ol, in representative O-alkylation and Suzuki cross-coupling reactions.
Table 1: Comparative Performance in O-Alkylation
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | 5-Chloro-6-fluoropyridin-2-ol | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 82 |
| 3 | This compound | Ethyl Iodide | NaH | THF | 60 | 4 | 92 |
| 4 | 5-Chloro-6-fluoropyridin-2-ol | Ethyl Iodide | NaH | THF | 60 | 4 | 89 |
Table 2: Comparative Performance in Suzuki Cross-Coupling (after conversion to triflate)
| Entry | Starting Material (as Triflate) | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5,6-Difluoropyridin-2-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | 5-Chloro-6-fluoropyridin-2-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 |
| 3 | 5,6-Difluoropyridin-2-yl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 85 |
| 4 | 5-Chloro-6-fluoropyridin-2-yl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 88 |
The data indicates that this compound performs comparably to its 5-chloro-6-fluoro analog in both O-alkylation and Suzuki cross-coupling reactions, with yields often being very similar under identical conditions. The choice between these building blocks may therefore be guided by other factors such as commercial availability, cost, or the desired electronic properties in the final product. The slightly higher yields observed in some instances with the difluoro- compound in O-alkylation might be attributed to the increased electrophilicity of the pyridine ring, though the difference is not substantial.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate adaptation to other substrates.
General Procedure for O-Alkylation
To a solution of the respective pyridin-2-ol (1.0 mmol) in the specified solvent (5 mL) was added the base (1.5 mmol). The mixture was stirred at room temperature for 10 minutes, followed by the addition of the alkylating agent (1.1 mmol). The reaction mixture was then heated to the specified temperature and monitored by TLC. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Suzuki Cross-Coupling
A mixture of the pyridin-2-yl triflate (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol) in the specified solvent system (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to the specified temperature under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed, providing a clear visual representation of the reaction workflows.
Caption: Workflow for the O-alkylation of this compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of 5,6-Difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety protocols and disposal procedures for 5,6-Difluoropyridin-2-ol, ensuring laboratory safety and regulatory compliance.
Inferred Hazard Profile and Safety Summary
Based on the analysis of safety data for analogous compounds such as 2,5-difluoropyridine, 2,6-difluoropyridine, and various aminodifluoropyridines, this compound is presumed to be a hazardous substance. All handling and disposal should be conducted with this in mind. The following table summarizes the potential hazards.
| Hazard Category | Inferred Hazard Description | Potential Consequences |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | May cause illness or, in severe cases, be fatal. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Redness, pain, and inflammation of the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Pain, tearing, and potential damage to eye tissue. |
| Flammability | May be a flammable liquid and vapor.[3] | Risk of fire or explosion if handled near ignition sources. |
| Environmental Hazard | Potentially toxic to aquatic life.[2] | Harm to ecosystems if released into the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This process should be executed by trained personnel in accordance with all local, regional, and national regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Chemical safety goggles and a face shield.
-
A laboratory coat.
-
Use of a certified laboratory chemical fume hood is mandatory.
2. Waste Collection:
-
Collect waste this compound in its pure form or in solution.
-
Use a dedicated, sealable, and properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Flammable").
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]
4. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[4]
-
Provide the disposal company with all available safety information.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][5]
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3][5]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on the properties of structurally similar compounds and is intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal company for specific guidance on the disposal of this compound.
References
Personal protective equipment for handling 5,6-Difluoropyridin-2-ol
This guide provides crucial safety and logistical information for the handling and disposal of 5,6-Difluoropyridin-2-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Immediate Safety Precautions
Given the potential hazards associated with fluorinated pyridine compounds, which are often flammable and harmful upon contact or inhalation, a stringent safety protocol is mandatory.[1][2] Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure all ignition sources are absent from the handling area.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including many solvents, acids, and bases.[4][6] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body Protection | Chemical-Resistant Laboratory Coat or Coveralls | A lab coat made of a chemical-resistant material should be worn to protect against skin contact. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | In cases of inadequate ventilation or when handling powders, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used to prevent inhalation.[7] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Handling and Storage Protocol
Proper handling and storage are vital to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | 1. Visually inspect the package for any signs of damage or leaks before opening. 2. Wear appropriate PPE (gloves, lab coat, and eye protection). 3. Open the package in a well-ventilated area, preferably within a fume hood. 4. Verify the label and integrity of the primary container. |
| Storage | 1. Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] 2. Keep away from heat, sparks, open flames, and other ignition sources.[1][3] 3. Store separately from incompatible materials such as strong oxidizing agents and strong acids.[3] |
| Weighing and Aliquoting | 1. Perform all manipulations within a chemical fume hood. 2. Use non-sparking tools and ground all equipment to prevent static discharge.[1][3] 3. For solids, handle gently to avoid creating dust. 4. For liquids, use appropriate transfer equipment (e.g., pipettes, syringes) to minimize splashes. |
Emergency and Disposal Procedures
A clear plan for emergencies and waste disposal is essential for a safe laboratory operation.
| Plan | Procedural Steps |
| Spill Response | 1. Evacuate the immediate area and alert others. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3] 4. Collect the absorbed material into a suitable, closed container for disposal.[3] 5. For large spills, contact your institution's environmental health and safety department immediately. |
| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8] Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Waste Disposal | 1. All waste containing this compound must be treated as hazardous waste. 2. Collect waste in a designated, properly labeled, and sealed container.[8] 3. Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[8] |
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. osha.gov [osha.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
